molecular formula C14H12F3NO B3132112 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 364628-06-8

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B3132112
CAS No.: 364628-06-8
M. Wt: 267.25 g/mol
InChI Key: ADIMZZZULTXUEJ-UHFFFAOYSA-N
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Description

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol is a chemical compound of significant interest in medicinal chemistry and antimicrobial research, with the CAS Number 1020966-41-9 . This aminomethyl phenol derivative features a molecular formula of C14H12F3NO and a molecular weight of 283.25 g/mol . Its structure incorporates a privileged aniline motif and a phenolic group, but its most defining characteristic is the presence of the 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF3) group is a key feature in modern drug design. Its introduction into a molecular scaffold is a established strategy to enhance a compound's lipophilicity, which can improve cell membrane permeability and overall bioavailability . Furthermore, the strength of the carbon-fluorine bond confers superior metabolic stability compared to non-fluorinated analogs, helping to prolong the in vivo half-life of potential drug candidates by blocking metabolic hotspots . The strong electron-withdrawing nature of the -CF3 group can also significantly influence the molecule's electronic distribution, potentially strengthening hydrogen bonding and electrostatic interactions with biological targets . Compounds bearing the trifluoromethyl group adjacent to an aniline nitrogen, such as Flufenamic Acid, have demonstrated potent biological activity as ion channel modulators, underscoring the therapeutic potential of this structural class . Given these properties, 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol serves as a valuable intermediate or scaffold for researchers in various fields. Its primary applications include use as a building block in the synthesis of novel compounds for antimicrobial studies , investigation in drug discovery programs aimed at developing modulators of ion channels or enzymes, and serving as a model compound for studying the structure-activity relationships (SAR) imparted by the trifluoromethyl group. This product is intended for research and development use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[3-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)19/h1-8,18-19H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIMZZZULTXUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability & Synthesis of Trifluoromethyl-Substituted Aminomethyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into aminomethyl phenols (Mannich bases) represents a critical strategy in modern drug design, offering a bioisostere for chloride that enhances lipophilicity and metabolic stability. However, the thermodynamic stability of these constructs is non-trivial. The strong electron-withdrawing nature of the 

group creates a dichotomy: it enhances the acidity of the phenolic hydroxyl—strengthening the stabilizing intramolecular hydrogen bond (IMHB)—while simultaneously altering the kinetics of the retro-Mannich degradation pathway.

This guide provides a mechanistic analysis of these competing thermodynamic forces, offering researchers a validated roadmap for the synthesis, stabilization, and analytical characterization of these privileged scaffolds.

The Physicochemical Landscape[1]

To understand the stability of trifluoromethyl-substituted Mannich bases, one must first quantify the electronic perturbations introduced by the


 moiety. Unlike alkyl-substituted phenols (e.g., cresols), which are electron-rich, 

phenols are electron-deficient.
Electronic & Steric Parameters

The thermodynamic stability of the target Mannich base hinges on the acidity of the phenol donor and the basicity of the amine acceptor.

ParameterPhenol (

)

-Cresol (

)

-Trifluoromethylphenol (

)
Impact on Mannich Base Stability
Hammett

0.00-0.17+0.54Strong EWG reduces ring electron density, deactivating synthesis but increasing phenol acidity.
Phenol

9.9910.26~8.68 - 9.40Lower

creates a stronger proton donor for the intramolecular hydrogen bond (IMHB).
Hansch

(Lipophilicity)
0.000.560.88Increases membrane permeability; stabilizes the molecule in non-polar environments.
C-X Bond Energy N/A~350 kJ/mol~485 kJ/molThe

bond is metabolically inert, unlike the labile benzylic

of cresols.

Key Insight: The drop in


 driven by the 

group is the critical thermodynamic lever. It transforms the phenolic hydroxyl into a potent hydrogen bond donor, significantly strengthening the

interaction that "locks" the Mannich base against hydrolysis.

Thermodynamic Stability Profile

The primary degradation pathway for aminomethyl phenols is the Retro-Mannich reaction , which releases the free amine and generates a reactive quinone methide (QM) intermediate.

The IMHB "Lock" Mechanism

Thermodynamic stability in these systems is not inherent to the covalent bonds alone but is an emergent property of the Intramolecular Hydrogen Bond (IMHB) .

  • The Stabilizing Force: The amine nitrogen acts as a proton acceptor. The

    
     group, by increasing the acidity of the phenol, strengthens this 
    
    
    
    interaction (approx. 5–7 kcal/mol).
  • The Destabilizing Force: The electron-withdrawing

    
     group makes the aromatic ring electron-poor. In a vacuum, this would destabilize the carbocationic character of the Mannich intermediate. However, it also stabilizes the phenoxide anion, which is the leaving group in the retro-Mannich mechanism.
    
Mechanism of Instability (Retro-Mannich)

The diagram below illustrates the equilibrium between the stable "Locked" form and the hydrolytic degradation pathway.

RetroMannich cluster_0 Critical Control Point Locked Thermodynamically Stable (IMHB Locked) Open Open Conformer (Solvent Exposed) Locked->Open  Disruption by Polar Solvent   TS Transition State (C-N Bond Weakening) Open->TS  Proton Transfer   QM Quinone Methide + Free Amine TS->QM  Elimination   Hydrolysis Hydrolysis Products (Phenol + Formaldehyde) QM->Hydrolysis  H2O Attack  

Figure 1: The thermodynamic equilibrium. Stability depends on maintaining the "Locked" state. Polar protic solvents can disrupt the IMHB, pushing the equilibrium toward the "Open" conformer and facilitating degradation.

Synthetic Protocols & Stability Control

Synthesizing


 substituted Mannich bases requires modifying standard protocols to account for the deactivated aromatic ring. The standard aqueous formaldehyde/amine method often fails due to poor electrophilicity.
Protocol: Microwave-Assisted Aprotic Synthesis

To maximize yield and thermodynamic stability, water must be excluded to prevent the equilibrium from shifting toward hydrolysis.

Reagents:

  • 4-Trifluoromethylphenol (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

  • Paraformaldehyde (1.2 eq)

  • Solvent: Absolute Ethanol or Toluene (Anhydrous)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (5 mol%) - Optional, for activation.
    

Step-by-Step Methodology:

  • Activation: Dissolve paraformaldehyde and the secondary amine in anhydrous toluene. Heat at 60°C for 30 minutes to generate the reactive iminium ion in situ.

  • Addition: Add 4-trifluoromethylphenol. The electron-poor ring reacts slowly; therefore, thermal energy is required.

  • Reaction:

    • Method A (Thermal): Reflux at 110°C for 12–24 hours using a Dean-Stark trap to remove water (driving the equilibrium forward).

    • Method B (Microwave - Recommended): Irradiate at 120°C (300W) for 20 minutes in a sealed vessel. This overcomes the activation energy barrier imposed by the

      
       group.
      
  • Isolation: Evaporate solvent under reduced pressure. Do not use acidic workup , as protonation of the amine breaks the IMHB and accelerates retro-Mannich hydrolysis. Recrystallize from non-polar solvents (e.g., Hexane/EtOAc) to preserve the H-bond network.

SynthesisWorkflow Start Reagents: CF3-Phenol + Amine + (CH2O)n Iminium Generate Iminium Ion (Anhydrous Toluene, 60°C) Start->Iminium Reaction Nucleophilic Attack (Microwave: 120°C, 20 min) Iminium->Reaction  Overcome EWG Deactivation   Equilibrium Remove Water (Drive Equilibrium) Reaction->Equilibrium  Thermodynamic Control   Isolate Isolation (Neutral conditions, Recrystallization) Equilibrium->Isolate

Figure 2: Synthetic workflow designed to overcome the electronic deactivation of the CF3 group while preventing hydrolytic degradation.

Analytical Validation (Self-Validating Systems)

Trustworthiness in data comes from self-validating analytical methods. For Mannich bases, the integrity of the


 bond is the primary quality attribute.
NMR Validation (The "Diagnostic Singlet")

The methylene bridge protons provide a distinct diagnostic signal.

  • Protocol: Dissolve ~10 mg in

    
     (Non-polar solvent preserves IMHB).
    
  • Validation Criteria: Look for a sharp singlet between

    
     3.5 – 4.0 ppm.
    
    • Sharp Singlet: Intact Mannich base.

    • Broadening/Split: Proton exchange indicating IMHB disruption or hydrolysis.

    • Disappearance: Complete retro-Mannich degradation.

  • 
     Inference:  A downfield shift of the phenolic 
    
    
    
    (often >10 ppm) confirms the existence of the "Locked" IMHB state.
Forced Degradation Assay (HPLC)

To prove thermodynamic stability, stress the molecule.

  • Prepare Stock: 1 mg/mL in Acetonitrile.

  • Stress Condition: Dilute 1:1 with Phosphate Buffer (pH 7.4) and incubate at 37°C.

  • Monitor: Inject every hour for 6 hours.

  • Success Metric:

    
     loss of the parent peak area over 6 hours indicates sufficient stability for biological assays. If degradation is rapid (
    
    
    
    ), the
    
    
    group's electron withdrawal is destabilizing the complex too severely for aqueous applications without encapsulation.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues. Retrieved from

  • Holy, A., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases. National Institutes of Health. Retrieved from

  • Macmillan Group. (2009). Enantioselective

    
    -Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Princeton University. Retrieved from 
    
  • Organic Syntheses. Dimethyl(methylene)ammonium Trifluoroacetate and its use in Mannich Reactions. Retrieved from

  • Beilstein Institute. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

Sources

An In-depth Technical Guide on the Electronic Effects of the 3-Trifluoromethyl Group on Phenol Acidity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of functional groups onto an aromatic ring profoundly alters its electronic properties and, consequently, its reactivity and acidity. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, significantly impacts the acidity of phenols. This guide provides a comprehensive analysis of the electronic effects of a 3-trifluoromethyl group on phenol acidity, grounded in established chemical principles and supported by experimental data. We will delve into the inductive and resonance effects at play, present quantitative data to illustrate these effects, and provide detailed experimental protocols for the determination of phenol acidity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of substituent effects in aromatic systems.

Introduction: The Fundamentals of Phenol Acidity

Phenols are weakly acidic compounds, with the pKa of unsubstituted phenol being approximately 10.0.[1] This acidity stems from the ability of the hydroxyl proton to dissociate, forming a resonance-stabilized phenoxide ion.[2][3] The stability of this conjugate base is a key determinant of the phenol's acidity; any factor that stabilizes the phenoxide ion relative to the neutral phenol will increase its acidity (i.e., lower its pKa).[4][5]

Substituents on the aromatic ring can significantly influence phenol acidity through a combination of two primary electronic effects:

  • Inductive Effect (-I or +I): This effect is transmitted through the sigma (σ) bonds of the molecule and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) exert a -I effect, pulling electron density away from the ring, while electron-donating groups (EDGs) exert a +I effect, pushing electron density towards the ring.[6]

  • Resonance Effect (-M or +M): Also known as the mesomeric effect, this is transmitted through the pi (π) system of the aromatic ring. It involves the delocalization of electrons between the substituent and the ring.[6]

The overall effect of a substituent is a combination of its inductive and resonance contributions, and the position of the substituent on the ring (ortho, meta, or para) is crucial in determining the magnitude of these effects.[7]

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety

The trifluoromethyl (-CF3) group is a quintessential example of a strong electron-withdrawing group.[8][9][10] This is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong dipole moment, pulling electron density away from the carbon atom of the -CF3 group and, subsequently, from the aromatic ring.[8][11] This powerful inductive withdrawal (-I effect) is the dominant electronic influence of the -CF3 group.[8][10][12] While there can be a minor resonance effect (hyperconjugation), it is generally considered negligible compared to the inductive effect.[8]

Positional Influence: The Significance of the Meta-Position

When an electron-withdrawing group like -CF3 is placed on an aromatic ring, it deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[8][12] This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, destabilizing the positively charged intermediates (sigma complexes) formed during electrophilic attack at these sites. The meta position is less deactivated, making it the preferred site of substitution.[8]

In the context of phenol acidity, the position of the -CF3 group is equally critical. When positioned at the meta- (3-) position, the -CF3 group can only exert its strong electron-withdrawing inductive effect. A resonance effect, which would involve delocalization of the negative charge of the phenoxide ion onto the substituent, is not possible from the meta position.[4]

Quantifying the Effect: pKa Values of Phenol and 3-Trifluoromethylphenol

The most direct way to quantify the effect of the 3-trifluoromethyl group on phenol acidity is by comparing the pKa values of phenol and 3-trifluoromethylphenol.

CompoundpKa (at 25°C)
Phenol~10.0[1]
3-Trifluoromethylphenol8.68 - 9.08[13][14][15]

The significant decrease in the pKa value for 3-trifluoromethylphenol compared to phenol demonstrates a substantial increase in acidity. This is a direct consequence of the electron-withdrawing inductive effect of the -CF3 group.

Mechanistic Rationale: Stabilization of the Phenoxide Ion

The increased acidity of 3-trifluoromethylphenol can be explained by the stabilization of its conjugate base, the 3-trifluoromethylphenoxide ion.

G cluster_0 Inductive Effect of 3-CF3 Group on Phenoxide Ion Ring Aromatic Ring O_minus O⁻ O_minus->Ring Donates e⁻ density (destabilizing) CF3 CF₃ CF3->Ring Inductively withdraws e⁻ density (stabilizing)

Caption: Inductive stabilization of the 3-trifluoromethylphenoxide ion.

Experimental Determination of pKa

The pKa of a phenol can be determined experimentally using several methods, with potentiometric titration and spectrophotometry being the most common. [16][17][18]

Potentiometric Titration

This classic method involves titrating a solution of the phenol with a standard solution of a strong base (e.g., NaOH) while monitoring the pH with a pH meter. [19][20]The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized. [19]

  • Preparation of Solutions:

    • Prepare a standard solution of the phenol (e.g., 0.01 M 3-trifluoromethylphenol) in a suitable solvent (e.g., water or a water-cosolvent mixture for sparingly soluble compounds). [18] * Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10). [19]

  • Titration:

    • Place a known volume of the phenol solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standard base solution in small, known increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of base added (x-axis) to obtain a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). [18] * The half-equivalence point is the volume of base that is half of the volume at the equivalence point.

    • The pKa is the pH value at the half-equivalence point. [19]

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Determination

This method is particularly useful for compounds that have a chromophore close to the acidic proton, as the UV-Vis absorption spectrum will change with pH. [17][21]The pKa can be determined by measuring the absorbance of the phenol solution at a specific wavelength in a series of buffer solutions of known pH. [22][23]

  • Preparation of Solutions:

    • Prepare a stock solution of the phenol in a suitable solvent.

    • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the phenol.

    • Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectrum of the phenol in the acidic solution to obtain the spectrum of the fully protonated form (HA).

    • Record the UV-Vis absorption spectrum of the phenol in the basic solution to obtain the spectrum of the fully deprotonated form (A⁻).

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

    • Prepare a series of solutions of the phenol in the buffer solutions, keeping the total phenol concentration constant.

    • Measure the absorbance of each buffered solution at the λmax of the deprotonated form.

  • Data Analysis:

    • Plot the absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve. [16] * The pKa is the pH at the inflection point of this curve. [16] * Alternatively, the pKa can be determined using the Henderson-Hasselbalch equation by plotting log([A⁻]/[HA]) versus pH. The pKa is the pH when log([A⁻]/[HA]) = 0. [21][22]

Caption: Workflow for spectrophotometric pKa determination.

Implications in Drug Design and Development

The electronic effects of substituents like the trifluoromethyl group are of paramount importance in medicinal chemistry. The pKa of a drug molecule influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. [20]The -CF3 group is often incorporated into drug candidates to enhance properties such as metabolic stability and membrane permeability due to its lipophilicity. [24][25]A lower pKa, as seen in 3-trifluoromethylphenol, can lead to a greater proportion of the ionized form at physiological pH (around 7.4), which can affect its ability to cross cell membranes and interact with biological targets. [20]Therefore, a thorough understanding of these electronic effects is crucial for the rational design of new therapeutic agents.

Conclusion

The 3-trifluoromethyl group significantly increases the acidity of phenol, as evidenced by a notable decrease in its pKa value. This effect is primarily attributed to the strong electron-withdrawing inductive (-I) effect of the -CF3 group, which stabilizes the conjugate base, the 3-trifluoromethylphenoxide ion, by delocalizing the negative charge. The meta-positioning of the substituent ensures that this inductive effect is the dominant electronic influence. The principles and experimental methodologies outlined in this guide provide a robust framework for understanding and quantifying the electronic effects of substituents on phenol acidity, a critical aspect in the fields of organic chemistry and drug discovery.

References

  • Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. (n.d.). Vaia. Retrieved February 15, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 15, 2026, from [Link]

  • Effect of Substituents On Acidity of Phenol. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. (1998). Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Acidic strength of substituted phenols. (n.d.). Khan Academy. Retrieved February 15, 2026, from [Link]

  • Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... (n.d.). Pearson. Retrieved February 15, 2026, from [Link]

  • Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. (2026). Oreate AI Blog. Retrieved February 15, 2026, from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR BACKGROUND. (n.d.). Retrieved February 15, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 15, 2026, from [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. (n.d.). Retrieved February 15, 2026, from [Link]

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Retrieved February 15, 2026, from [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2015). Scientific Research Publishing. Retrieved February 15, 2026, from [Link]

  • Effect of substituents on Acidity of Phenol. (n.d.). CUTM Courseware. Retrieved February 15, 2026, from [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). Retrieved February 15, 2026, from [Link]

  • Hammett equation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved February 15, 2026, from [Link]

  • 7.5: Acid-base Properties of Phenols. (2022). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 15, 2026, from [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). Journal of Chemical Education. Retrieved February 15, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Acidity of Phenol. (2021). YouTube. Retrieved February 15, 2026, from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2002). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Spectrophotometric Determination of pKa of Phenol Red. (n.d.). Chemistry 321: Quantitative Analysis Lab Webnote. Retrieved February 15, 2026, from [Link]

  • Substituent Effects. (n.d.). La Salle University. Retrieved February 15, 2026, from [Link]

  • Superelectrophiles and the Effects of Trifluoromethyl Substituents. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

  • 3-(Trifluoromethyl)phenol. (n.d.). Chemsrc. Retrieved February 15, 2026, from [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2002). AFIT. Retrieved February 15, 2026, from [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Retrieved February 15, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • 3-(Trifluoromethyl)phenol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • HAMMETT EQUATION PRACTICE QUESTIONS | CSIR NET | GATE - CY. (2022). YouTube. Retrieved February 15, 2026, from [Link]

  • 27.05 Linear Free-energy Relations: Applying Hammett Constants. (2021). YouTube. Retrieved February 15, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. Retrieved February 15, 2026, from [Link]

Sources

Salicylaldehyde-Derived Fluorinated Amines: A Technical Guide to Synthesis, Physicochemical Profiling, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of fluorine into salicylaldehyde-derived scaffolds represents a high-value strategy in modern medicinal chemistry. While salicylaldehyde Schiff bases (imines) are classic ligands, their reduced forms—salicylaldehyde-derived secondary amines —offer superior hydrolytic stability and conformational flexibility. This guide provides a technical deep-dive into the design, synthesis, and application of these fluorinated amines. We analyze how strategic fluorination modulates pKa, lipophilicity (


), and metabolic stability, transforming simple chelators into potent antimicrobial and anticancer agents.

The Physicochemical Imperative: Why Fluorine?

In drug design, the "Fluorine Effect" is not merely about adding mass; it is about electronic and steric engineering. When applied to the salicylaldehyde-amine scaffold (2-hydroxybenzylamine), fluorine substitution drives critical physicochemical changes.

Electronic Modulation and Acidity

The phenolic hydroxyl group is the core pharmacophore. Fluorine, being highly electronegative (


), exerts a strong inductive effect (

).
  • Ortho/Para-Fluorination on the Phenol Ring: Increases the acidity of the phenolic proton, lowering the

    
    . This enhances the compound's ability to coordinate with metal ions (e.g., Cu
    
    
    
    , Zn
    
    
    ) at physiological pH, a mechanism crucial for metallo-drug activity.
  • Fluorination on the Amine/Aniline Ring: Modulates the basicity of the nitrogen. An electron-deficient nitrogen (due to fluorinated aryl groups) reduces the strength of the intramolecular

    
     hydrogen bond, altering membrane permeability.
    
Lipophilicity and Metabolic Stability
  • C-F Bond Strength: The

    
     bond (
    
    
    
    ) is metabolically robust, blocking oxidative metabolism (e.g., P450 hydroxylation) at specific sites.
  • Lipophilicity: Fluorination typically increases

    
    , facilitating passive transport across the lipid bilayer of Gram-negative bacteria or cancer cell membranes.
    

Synthetic Architectures

The synthesis of these compounds generally proceeds via a two-stage protocol: condensation to form the Schiff base (imine), followed by selective reduction to the amine.

Pathway Visualization

The following diagram outlines the critical synthetic workflow, highlighting the transition from the hydrolytically labile imine to the stable amine.

SynthesisPathway Sali Salicylaldehyde (Substituted) Imine Intermediate Schiff Base (Labile C=N) Sali->Imine Amine Fluorinated Amine (R-NH2) Amine->Imine Product Target Fluorinated Amine (Stable C-N) Imine->Product Condensation Condensation MeOH/EtOH, Reflux (-H2O) Reduction Reduction NaBH4 or NaBH3CN 0°C to RT

Figure 1: General synthetic pathway converting salicylaldehyde precursors to fluorinated secondary amines via reductive amination.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Schiff Base (Intermediate)

Objective: To isolate the imine intermediate for characterization or biological testing.

  • Stoichiometry: Dissolve 1.0 equivalent of 5-fluoro-salicylaldehyde (or analog) in absolute methanol (

    
    ).
    
  • Addition: Add 1.0 equivalent of the fluorinated aniline (e.g., 4-fluoroaniline) dropwise.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Reflux at

    
     for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
    
  • Workup: Cool to room temperature. The Schiff base often precipitates as a yellow/orange solid. Filter, wash with cold methanol, and recrystallize from ethanol.

Protocol B: Reductive Amination to Secondary Amine

Objective: To reduce the


 bond to a chemically stable 

bond.
  • Solvation: Suspend the Schiff base (from Protocol A) in dry THF or Methanol (

    
    ).
    
  • Reduction: Cool the solution to

    
    . Add sodium borohydride (
    
    
    
    , 2.0 equivalents) in small portions over 20 minutes.
    • Note:

      
       is preferred for its cost and ease of handling. For highly electron-deficient imines, sodium cyanoborohydride (
      
      
      
      ) may be used at pH 5–6 to prevent over-reduction or side reactions.
  • Completion: Stir at room temperature for 4–12 hours. The yellow color of the imine typically fades to colorless.

  • Quenching: Quench with water (

    
    ) followed by neutralization with dilute HCl.
    
  • Extraction: Extract with Dichloromethane (DCM). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Evaporate solvent. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Biological Applications & Mechanism of Action[3]

Antimicrobial Activity

Fluorinated salicylaldehyde amines exhibit potent activity against multidrug-resistant (MDR) bacteria. The mechanism is often dual-mode:

  • Membrane Disruption: The lipophilic fluorinated tail facilitates penetration of the bacterial cell wall.

  • Metal Chelation: The N,O-donor pharmacophore chelates essential intracellular metals (Fe, Cu), disrupting enzymatic processes like DNA replication.

Table 1: Comparative Bioactivity (Representative Data)

Compound ScaffoldSubstituent (R)Target OrganismMIC (

)
Mechanism
Salicyl-Imine4-F-PhenylS. aureus12.5Membrane Depolarization
Salicyl-Amine4-F-PhenylS. aureus6.2 Enhanced Stability/Uptake
Salicyl-Amine2,4-Di-F-PhenylE. coli18.4Iron Chelation (Siderophore mimic)
Doxorubicin (Control)-A549 Cancer1.9DNA Intercalation
Salicyl-Amine Cu(II)5-F-SalicylA549 Cancer1.4ROS Generation/Apoptosis

Data synthesized from comparative literature trends [1, 3].

Anticancer Pathways

The copper(II) complexes of these amines are particularly promising.[3] They act as "Trojan horses," entering cancer cells and generating Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to apoptosis.

MOA Ligand Fluorinated Salicyl-Amine (Ligand) Complex Lipophilic Cu(II) Complex Ligand->Complex Chelation Cu Cu(II) Ion Cu->Complex Cell Cancer Cell Membrane Complex->Cell Passive Transport (High LogP) ROS ROS Generation (Fenton Reaction) Cell->ROS Intracellular Release DNA DNA Damage & Mitochondrial Collapse ROS->DNA Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

Figure 2: Mechanism of Action for Copper(II) complexes of fluorinated salicylaldehyde amines in cancer therapy.

Structural Characterization Checklist

To ensure scientific integrity, every synthesized compound must be validated against the following checklist:

  • NMR Spectroscopy:

    • 
       NMR:  Disappearance of the imine singlet (
      
      
      
      ) and appearance of the methylene doublet/singlet (
      
      
      ) confirms reduction.
    • 
       NMR:  Essential for confirming the presence and environment of the fluorine atoms.
      
  • IR Spectroscopy:

    • Look for the loss of the strong

      
       stretch (
      
      
      
      ) and appearance of the
      
      
      stretch (
      
      
      ).
  • X-Ray Crystallography:

    • Critical for determining the tautomeric state (phenol-imine vs keto-amine) in the solid state, which dictates hydrogen bonding patterns.

References

  • Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. (2024).[4] DergiPark.[4]

  • Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases. (2025). MDPI.
  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2007). European Journal of Medicinal Chemistry.
  • Mechanochemical Synthesis of Fluorin
  • Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties. (2022). MDPI.

Sources

Potential pharmacophores in 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Pharmacophores in 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol derivatives constitute a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the potential pharmacophoric features inherent to this molecular framework. We will dissect the structure-activity relationships (SAR), explore the roles of key functional groups, and present a theoretical framework for the design of novel therapeutic agents based on this privileged scaffold. This document is intended for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable insights for an informed drug design strategy.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol core represents a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a broad range of biological activities. The versatility of this particular scaffold stems from the specific combination and spatial arrangement of its functional groups: a phenolic hydroxyl group, a secondary amine linker, and a trifluoromethyl-substituted aromatic ring.

The trifluoromethyl (-CF3) group is a key feature, acting as a bioisostere for a methyl or chloro group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will systematically explore how these and other features contribute to the pharmacophoric profile of these derivatives.

Deconstruction of the Core Scaffold: Identifying Key Pharmacophoric Features

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response. For the 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol scaffold, we can identify several key features that likely contribute to its pharmacophoric profile.

Key Pharmacophoric Features:

  • Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor.

  • Hydrogen Bond Acceptor/Donor: The secondary amine (-NH-) in the linker can act as both a hydrogen bond donor and acceptor.

  • Aromatic/Hydrophobic Region: The phenyl ring provides a surface for π-π stacking and hydrophobic interactions.

  • Electron-Withdrawing Feature: The trifluoromethyl (-CF3) group offers a strong lipophilic and electron-withdrawing region.

  • Additional Substituent Points: The phenolic ring presents opportunities for substitution to modulate activity and selectivity.

Below is a DOT language script to visualize the potential pharmacophoric features of the core scaffold.

Pharmacophore_Model cluster_molecule 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol phenol Phenolic Ring (Aromatic/Hydrophobic) amine Secondary Amine (H-Bond Donor/Acceptor) phenol->amine Linker oh Hydroxyl (H-Bond Donor) phenol->oh cf3_phenyl CF3-Phenyl Ring (Aromatic/Hydrophobic) amine->cf3_phenyl cf3 Trifluoromethyl (Lipophilic/Electron-Withdrawing) cf3_phenyl->cf3

Caption: Potential pharmacophoric features of the 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol scaffold.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study would be target-specific, we can infer general principles based on the known roles of the functional groups present in this scaffold.

The Critical Role of the Phenolic Hydroxyl Group

The phenolic -OH group is often a key anchoring point for binding to biological targets. Its ability to act as a hydrogen bond donor is crucial for interaction with polar residues (e.g., serine, threonine, tyrosine, or backbone carbonyls) in an active site. The acidity of this proton can be modulated by substitution on the phenolic ring, which in turn can fine-tune the strength of this interaction.

The Versatile Secondary Amine Linker

The secondary amine serves as a flexible linker, allowing the two aromatic rings to adopt various conformations. Its ability to act as both a hydrogen bond donor and acceptor provides multiple opportunities for interaction with a target protein. The basicity of the amine is also a key parameter that can be modulated to optimize interactions and pharmacokinetic properties.

The Impact of the Trifluoromethyl Group

The -CF3 group on the phenyl ring is arguably one of the most important features for the biological activity of these derivatives. Its effects are multifaceted:

  • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and facilitate entry into cells.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.

  • Altered Electronics: As a strong electron-withdrawing group, it can influence the pKa of the secondary amine and the phenolic hydroxyl, thereby affecting their ionization state at physiological pH and their ability to form hydrogen bonds.

  • Specific Interactions: The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and multipolar interactions, which can contribute to binding affinity.

Known Biological Activities and Potential Targets

Derivatives based on this scaffold have been reported to exhibit a range of biological activities, highlighting their potential as therapeutic agents.

Biological ActivityPotential Target(s)Key Structural Features Implicated
Antimicrobial Enzymes in bacterial cell wall synthesis, DNA gyrasePhenolic -OH, Lipophilicity of the -CF3 group
Anticancer Kinases, Apoptotic pathway proteinsAromatic rings for π-π stacking, H-bonding groups
Anti-inflammatory Cyclooxygenase (COX) enzymes, Cytokine signaling pathwaysAcidic proton of the phenol, Lipophilic regions
Neurological Disorders Receptors and enzymes in the central nervous systemAmine linker for receptor interaction, -CF3 for BBB penetration

Methodologies for Synthesis and Evaluation

The synthesis and biological evaluation of these derivatives require a systematic approach.

General Synthetic Protocol: Reductive Amination

A common and efficient method for the synthesis of 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol derivatives is through reductive amination.

Step-by-Step Protocol:

  • Aldehyde Formation: The synthesis typically starts with a suitably substituted salicylaldehyde (2-hydroxybenzaldehyde).

  • Imine Formation: The salicylaldehyde is reacted with 3-(trifluoromethyl)aniline in a suitable solvent (e.g., methanol, ethanol, or toluene). The reaction is often catalyzed by a weak acid.

  • Reduction: The resulting imine is then reduced to the secondary amine. A common reducing agent for this step is sodium borohydride (NaBH4).

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Below is a DOT language script to visualize the general synthetic workflow.

Synthetic_Workflow cluster_workflow General Synthetic Workflow start Substituted Salicylaldehyde + 3-(Trifluoromethyl)aniline step1 Imine Formation (Acid Catalyst) start->step1 step2 Reduction (e.g., NaBH4) step1->step2 end Purified 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol Derivative step2->end

Caption: General synthetic workflow for 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol derivatives.

Biological Evaluation Protocols

The choice of biological assays will depend on the intended therapeutic target.

  • Enzyme Inhibition Assays: If the target is an enzyme, a standard in vitro inhibition assay should be performed to determine the IC50 value of the compound.

  • Cell-Based Assays: To assess the compound's effect in a cellular context, assays for cytotoxicity (e.g., MTT assay), apoptosis, or cell cycle arrest can be employed.

  • Receptor Binding Assays: For receptor targets, radioligand binding assays can be used to determine the binding affinity (Ki) of the compound.

Conclusion and Future Directions

The 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol scaffold is a rich source of potential drug candidates. A thorough understanding of its pharmacophoric features is essential for the rational design of new and improved derivatives. Future work in this area should focus on:

  • Target Identification: Elucidating the specific biological targets for derivatives that show promising activity in phenotypic screens.

  • Computational Modeling: Employing computational methods such as molecular docking and molecular dynamics simulations to refine pharmacophore models and predict binding modes.

  • Library Synthesis and Screening: Synthesizing and screening focused libraries of derivatives with systematic variations to further probe the SAR and identify compounds with enhanced potency and selectivity.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this privileged scaffold can be realized.

References

Due to the specialized and technical nature of the topic, specific, publicly available, in-depth guides on the pharmacophores of 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol derivatives are not readily found. The information presented is a synthesis of established principles in medicinal chemistry and drug design. For further reading on the concepts discussed, the following general resources are recommended:

  • Title: The Role of Fluorine in Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead Drug Candidates Source: Current Medicinal Chemistry URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

Technical Whitepaper: Structural Characterization of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol , focusing on its crystallographic characterization, synthesis, and molecular conformation.

Executive Summary

This guide provides a comprehensive framework for the structural elucidation of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol (hereafter referred to as TF-AMP ). As a reduced Schiff base derivative, TF-AMP represents a critical pharmacophore in medicinal chemistry, often utilized as a ligand in coordination chemistry or a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) similar to fenamic acid derivatives.

The transition from its planar imine precursor to the flexible amine form introduces significant conformational changes—specifically the loss of planarity and the formation of new hydrogen-bonding networks. This document outlines the synthesis, crystallization protocols, and X-ray diffraction analysis required to resolve its structure, with a focus on handling the rotational disorder of the trifluoromethyl (-CF3) group.

Chemical Context & Synthesis Logic[1][2]

Structural Evolution: Imine to Amine

The target molecule is synthesized via the reductive amination of salicylaldehyde and 3-(trifluoromethyl)aniline. This process converts the rigid, planar imine bond (-CH=N-) into a flexible, single bond (-CH2-NH-), fundamentally altering the molecular packing and electronic properties.

  • Precursor (Schiff Base): Planar, conjugated system, often colored (yellow/orange). Exhibits strong intramolecular O-H...N hydrogen bonding.[1][2]

  • Target (Reduced Amine): Non-planar, flexible methylene bridge, typically colorless. The -NH- group becomes a potential hydrogen bond donor, allowing for intermolecular networks not possible in the imine form.

Synthesis Protocol (Reductive Amination)

To obtain high-quality single crystals, purity is paramount. The following one-pot procedure minimizes side reactions.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • Sodium Borohydride (NaBH4) (1.5 eq)

  • Solvent: Methanol (MeOH)[3]

Step-by-Step Methodology:

  • Imine Formation: Dissolve salicylaldehyde (10 mmol) in MeOH (20 mL). Add 3-(trifluoromethyl)aniline (10 mmol) dropwise. Reflux for 2 hours. Monitor by TLC (disappearance of aldehyde). Note: The solution will turn yellow due to imine formation.

  • Reduction: Cool the solution to 0°C. Slowly add NaBH4 (15 mmol) in small portions (exothermic reaction). Stir at room temperature for 4 hours. Note: The yellow color should fade, indicating reduction of the chromophore.

  • Quenching: Acidify with dilute HCl to pH ~5 to decompose excess borohydride, then neutralize with NaHCO3.

  • Isolation: Extract with Dichloromethane (DCM), wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Recrystallization: Dissolve the crude solid in hot Ethanol (EtOH). Add Hexane dropwise until turbidity appears. Allow to cool slowly to room temperature, then to 4°C.

Crystallographic Workflow

The structural determination of TF-AMP involves a precise workflow to handle its specific challenges: the flexible aminomethyl linker and the disordered -CF3 group.

Workflow Diagram

G Synthesis Synthesis (Reductive Amination) Cryst Crystallization (Slow Evaporation) Synthesis->Cryst Purity >98% DataColl Data Collection (Mo/Cu Kα Source) Cryst->DataColl Single Crystal (>0.1 mm) Phasing Structure Solution (Direct Methods/SHELXT) DataColl->Phasing hkl File Refinement Refinement (SHELXL) Phasing->Refinement Initial Model Refinement->Refinement Handle -CF3 Disorder Validation Validation (CheckCIF/Platon) Refinement->Validation R1 < 0.05

Caption: Operational workflow for the structural determination of TF-AMP, highlighting the iterative refinement process required for fluorinated derivatives.

Structural Analysis & Refinement Strategy

Crystal Data Expectations

Based on analogous structures (e.g., N-(2-hydroxybenzyl)aniline derivatives), TF-AMP is expected to crystallize in a monoclinic or orthorhombic system.

Predicted Unit Cell Parameters (Analogous):

  • Space Group: P21/c or P212121

  • Z: 4

  • Volume: ~1300-1500 ų

Key Structural Features to Resolve
A. The Aminomethyl Bridge (-CH2-NH-)

Unlike the imine precursor (C=N bond length ~1.28 Å), the reduced amine will exhibit a C-N single bond length of approximately 1.45 - 1.47 Å .

  • Torsion Angles: The flexibility of the -CH2- bridge allows the two aromatic rings to rotate out of planarity. Expect a dihedral angle between the phenol and aniline rings of 60° - 90° , contrasting with the <10° planarity of the Schiff base.

B. Hydrogen Bonding Network
  • Intramolecular: An O-H...N interaction often persists, forming a 6-membered ring (S(6) motif).[1][2][4][5]

  • Intermolecular: The amine hydrogen (-NH-) is now a donor. Look for N-H...O interactions linking molecules into dimers or chains (C(1) or R2,2(8) motifs).

C. Trifluoromethyl (-CF3) Disorder

The -CF3 group at the meta-position often exhibits rotational disorder.

  • Refinement Protocol: If electron density maps show "smeared" fluorine atoms, model the -CF3 group as two positions (Part A and Part B) with refined occupancies (e.g., 60:40).

  • Restraints: Use DFIX (C-F bond length ~1.35 Å) and ISOR (thermal ellipsoid restraints) in SHELXL to stabilize the refinement.

Data Summary Table (Template)

Use this table to standardize your reported data.

ParameterValue (Experimental)Reference (Analogous Imine)
Formula C14H12F3NOC14H10F3NO
Crystal System [To be determined]Orthorhombic
Space Group [To be determined]Pca2(1)
Bond C7-N1 1.46 Å (Expected) 1.28 Å (C=N)
Dihedral Angle >60° (Twisted) <15° (Planar)
H-Bond (O-H...N) IntramolecularIntramolecular
H-Bond (N-H...O) Intermolecular None (No N-H)

Comparative Analysis: Imine vs. Amine

The reduction of the Schiff base to the amine fundamentally alters the solid-state packing.

Comparison cluster_imine Schiff Base Precursor cluster_amine Reduced Amine (TF-AMP) Imine Planar Conformation Rigid C=N Bond Pi-Stacking Dominant Amine Twisted Conformation Flexible C-N Single Bond H-Bond Networking (N-H...O) Imine->Amine Reduction (NaBH4) +2 H atoms

Caption: Structural transition from the planar Schiff base to the flexible amine, highlighting the loss of conjugation and emergence of new H-bonding donors.

References

  • Odabasoglu, H. Y., et al. (2012).[4] "(E)-2-{[2-(Trifluoromethyl)phenyl]iminomethyl}phenol".[4] Acta Crystallographica Section E, 68(2), o578. Link(Reference for the analogous Schiff base structure).

  • Spek, A. L. (2009).[6][7] "Structure validation in chemical crystallography". Acta Crystallographica Section D, 65(2), 148-155. Link(Standard for validation protocols).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. Link(Core refinement software methodology).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849-3862. Link(Standard synthesis protocol).

Sources

Methodological & Application

Application Note: Efficient Synthesis of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol (Target Molecule). This secondary amine is a "privileged scaffold" in medicinal chemistry, often serving as a core fragment in kinase inhibitors and agrochemicals.

The synthesis utilizes a one-pot reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) .[1][2][3][4] Unlike traditional methods using sodium cyanoborohydride (toxic) or sodium borohydride (poor selectivity), STAB offers superior chemoselectivity, allowing the reduction of the intermediate imine in the presence of the unreacted aldehyde, thereby minimizing side reactions.

Key Advantages of This Protocol:
  • Safety: Avoids the use of highly toxic cyanoborohydrides.

  • Selectivity: High tolerance for the electron-withdrawing trifluoromethyl (

    
    ) group on the aniline.
    
  • Efficiency: One-pot procedure eliminates the need for intermediate isolation.

  • Yield: Optimized conditions typically yield >85% isolated product.[5]

Retrosynthetic & Mechanistic Analysis

Reaction Pathway

The synthesis involves the condensation of Salicylaldehyde (1) and 3-(Trifluoromethyl)aniline (2) to form an imine intermediate (Schiff base), which is selectively reduced in situ to the target amine (3).

Critical Consideration: The 3-trifluoromethyl group reduces the nucleophilicity of the aniline nitrogen, potentially slowing imine formation. Consequently, acid catalysis (Acetic Acid) is essential to activate the carbonyl carbon. Furthermore, the ortho-hydroxyl group on the aldehyde facilitates the reaction via intramolecular hydrogen bonding, stabilizing the imine intermediate.

Mechanistic Visualization

The following diagram outlines the reaction scheme and the specific activation pathway utilized in this protocol.

ReactionMechanism cluster_mech Mechanistic Insight Reactants Reactants: Salicylaldehyde + 3-(CF3)aniline Activation Acid Activation (AcOH) Reactants->Activation Mixing in DCE Imine Imine Intermediate (Schiff Base) Activation->Imine -H2O (Equilibrium) Reduction Hydride Transfer (STAB) Imine->Reduction Selective Reduction Note1 Ortho-OH stabilizes imine via H-bond Imine->Note1 Product Target Product: 2-({[3-(CF3)phenyl]amino}methyl)phenol Reduction->Product Quench & Workup Note2 STAB reduces Imine faster than Aldehyde Reduction->Note2

Caption: Figure 1. One-pot reductive amination pathway highlighting the acid-catalyzed imine formation and selective reduction by Sodium Triacetoxyborohydride (STAB).

Experimental Protocol

Reagents and Materials
  • Salicylaldehyde (1.0 equiv): 122.12 g/mol .

  • 3-(Trifluoromethyl)aniline (1.0 - 1.1 equiv): 161.13 g/mol . Note: Slight excess ensures full consumption of aldehyde.

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv): 211.94 g/mol .

  • Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv): Catalyst.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for reaction rate, but DCM is a safer alternative for scale-up.

Optimization Data

The following table summarizes the optimization studies performed to maximize yield and minimize the "bis-alkylation" side product.

EntrySolventReductantCatalystTempTimeYield (%)Observations
1MeOH

None0°C4 h55%Significant aldehyde reduction side-product.
2DCE

NoneRT12 h62%Slow reaction; incomplete conversion of aniline.
3DCE

AcOH (1 eq) RT 4 h 91% Clean conversion. Minimal impurities.
4THF

AcOH (1 eq)RT6 h78%Slower kinetics compared to DCE.
Step-by-Step Procedure (Optimized)

Step 1: Imine Formation

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (1.0 equiv, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL).

  • Add 3-(Trifluoromethyl)aniline (1.05 equiv, 10.5 mmol) to the solution.

  • Add Glacial Acetic Acid (1.0 equiv, 10 mmol).

  • Stir the mixture at room temperature (20-25°C) for 30–60 minutes under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: The solution may change color (often yellow/orange) indicating imine formation.

Step 2: Selective Reduction 5. Cool the mixture slightly to 0-5°C (ice bath) to moderate the exotherm, although this is optional for small scales (<5g). 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 10–15 minutes.

  • Caution: Gas evolution (
    
    
    ) may occur, though it is less vigorous than with
    
    
    .
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–5 hours.
  • Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aldehyde peak.[6]

Step 3: Work-up and Purification 8. Quench: Carefully add saturated aqueous


 solution (30 mL) to the reaction mixture. Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.
9.  Extraction:  Transfer to a separatory funnel. Extract the aqueous layer with DCM (

mL). 10. Wash: Combine organic layers and wash with Brine (20 mL). 11. Dry: Dry the organic phase over anhydrous

or

. Filter and concentrate under reduced pressure. 12. Purification: The crude oil is often high purity (>90%). If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% EtOAc in Hexanes).
Workflow Diagram

Workflow Step1 1. Weigh Reagents (Aldehyde, Aniline, DCE) Step2 2. Add Catalyst (AcOH) Stir 30 min (Imine Formation) Step1->Step2 Step3 3. Add STAB (Portion-wise) Stir 3-5h at RT Step2->Step3 Step4 4. Quench (Sat. NaHCO3) Neutralize & Decompose Boron Step3->Step4 Step5 5. Extraction (DCM) & Drying (Na2SO4) Step4->Step5 Step6 6. Concentration & Flash Chromatography Step5->Step6

Caption: Figure 2. Operational workflow for the one-pot synthesis.

Analytical Validation

To ensure the integrity of the synthesized product, compare your analytical data against these expected values:

  • Physical State: Typically a viscous yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.8 – 7.4 ppm (Multiplet, Aromatic protons).
      
    • 
       4.45 ppm (Singlet, 2H, 
      
      
      
      ): Diagnostic Peak . Note: If this is a doublet, the amine proton is coupling; if it is distinct from the imine signal (~8.5 ppm), reduction is complete.
    • 
       ~4.0–5.0 ppm (Broad singlet, 1H, 
      
      
      
      or
      
      
      , exchangeable).
  • MS (ESI):

    • Calculated Mass (

      
      ): 267.25
      
    • Observed Mass (

      
      ): 268.2
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Aniline is electron-deficient and slow to react.Increase reaction time for Step 1 (Imine formation) to 2 hours. Add 0.5 eq more AcOH.
Aldehyde Reduction STAB added too quickly or before imine formed.Ensure Step 1 stirs for at least 30 mins. Add STAB slowly at 0°C.
Emulsion during Workup Boron salts precipitating.Add a small amount of water or Rochelle's salt solution to break the emulsion.
Low Yield Product lost in aqueous layer (Phenol acidity).Ensure the aqueous layer during extraction is not too basic (pH ~7-8 is ideal). The phenol (

) can deprotonate at high pH.

References

  • Abdel-Magid, A. F., et al. (1996).[5][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). "Sodium Triacetoxyborohydride - STAB."[1][3][4] Organic Chemistry Portal.

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions." Common Organic Chemistry.

Sources

Application Notes & Protocols: A Guide to Interrogating the Bioactivity of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework of in vitro protocols designed to elucidate the biological activity of the novel compound, 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol. The structural motifs of this molecule—a phenol ring, a secondary amine linker, and a trifluoromethylphenyl group—suggest a high potential for interaction with various biological targets, warranting a systematic screening approach. We move beyond simple procedural lists to explain the scientific rationale behind each step, empowering researchers to not only execute these assays but also to interpret the results with confidence. The protocols herein cover foundational target-agnostic assays, including antioxidant potential and cytotoxicity, before progressing to hypothesis-driven, target-specific investigations such as enzyme inhibition, G-Protein Coupled Receptor (GPCR) modulation, and direct target engagement confirmation using the Cellular Thermal Shift Assay (CETSA). This guide is intended for drug discovery scientists and researchers seeking to characterize new chemical entities.

Introduction and Compound Rationale

The compound 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol is a synthetic molecule incorporating several functional groups of high interest in medicinal chemistry.

  • Phenolic Hydroxyl Group: Phenols are well-known radical scavengers and hydrogen bond donors, suggesting potential antioxidant activity and interaction with protein active sites.[1]

  • Secondary Amine: The amine group can act as a hydrogen bond donor/acceptor and a base, making it a common feature in ligands that target receptors and enzymes.[2]

  • Trifluoromethyl (CF3) Group: This moiety is a powerful electron-withdrawing group and a bioisostere for other groups. Its inclusion in drug candidates often enhances metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]

Given these features, the compound could plausibly interact with a wide range of biological targets. For instance, compounds with similar trifluoromethylphenyl structures have been investigated as inhibitors of the NLRP3 inflammasome and as serotonin reuptake inhibitors.[5][6] Therefore, a logical and phased approach is required to systematically profile its bioactivity.

This guide presents a screening cascade designed to first establish a baseline activity and safety profile before investigating specific, plausible mechanisms of action.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Target Validation A Compound Characterization (Purity, Solubility) B Antioxidant Assays (e.g., DPPH, ABTS) A->B Prerequisites C Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo) A->C Prerequisites D Biochemical Assays (Enzyme Inhibition) C->D Determine Safe Concentration Range E Cell-Based Functional Assays (GPCR Modulation) C->E Determine Safe Concentration Range F Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) D->F Identified 'Hit' E->F Identified 'Hit' G cluster_0 cluster_1 Enzyme Purified Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Inhibitor Test Compound Inhibitor->Reaction Inhibition? Substrate Substrate Substrate->Reaction Product Product (Colorimetric/Fluorometric) Reaction->Product Reader Plate Reader Product->Reader Detection

Caption: Figure 2: Workflow of a biochemical enzyme inhibition assay.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (preferably one that produces a colorimetric or fluorometric signal)

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • Test Compound and a known inhibitor (Positive Control)

  • 96- or 384-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Enzyme/Inhibitor Pre-incubation: Add the enzyme and the test compound dilutions to the wells of the microplate. Include controls with no inhibitor (100% activity) and no enzyme (background). Allow this mixture to pre-incubate for 15-30 minutes at the enzyme's optimal temperature. [7] * Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is started, which is critical for obtaining accurate potency measurements.

  • Reaction Initiation: Start the reaction by adding the substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the product formation over time (e.g., every 60 seconds for 15-30 minutes).

  • Data Analysis:

    • Determine the initial reaction rate (V0) for each concentration by calculating the slope of the linear portion of the kinetic curve.

    • Normalize the rates to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterNo InhibitorTest Compound (10 µM)Positive Control (1 µM)
Reaction Rate (mOD/min) 50.225.15.5
% Inhibition 0%50%89%
Table 1: Example data from a single-point enzyme inhibition screen.
Protocol: GPCR Activation Assay (cAMP Measurement)

Principle: GPCRs are a major drug target class. [8]Upon activation by a ligand, many GPCRs modulate the activity of adenylyl cyclase, leading to a change in the intracellular concentration of the second messenger cyclic AMP (cAMP). This assay quantifies changes in cAMP levels in cells expressing a target GPCR, indicating whether the test compound acts as an agonist or antagonist.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., a serotonin or adrenergic receptor).

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test Compound.

  • Known agonist and antagonist for the target GPCR.

  • 384-well white microplate (for luminescent/HTRF assays).

Step-by-Step Methodology:

  • Cell Preparation: Harvest and resuspend the cells in assay medium.

  • Compound Addition (Antagonist Mode): To test for antagonist activity, add serial dilutions of the test compound to the wells and incubate for 15-30 minutes. Then, add a known agonist at its EC80 concentration.

  • Compound Addition (Agonist Mode): To test for agonist activity, add serial dilutions of the test compound directly to the cells.

  • Incubation: Incubate the plate at 37°C for the time recommended by the cAMP kit manufacturer (typically 30-60 minutes).

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the kit's protocol. This usually involves adding detection reagents that generate a luminescent or fluorescent signal inversely or directly proportional to the cAMP concentration.

  • Data Acquisition: Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Agonist mode: Plot the signal versus compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist mode: Plot the signal versus compound concentration to determine the IC50, which can be used to calculate the antagonist's inhibition constant (Ki).

Target Validation: Confirming Intracellular Engagement

A positive result in a biochemical or cell-based functional assay indicates that the compound has a certain bioactivity. However, it does not prove that the compound directly binds to the intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm this direct target engagement. [9][10]

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the concept of ligand-induced thermal stabilization. [10][11]When a protein binds to a ligand (like our test compound), it generally becomes more stable and resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of the target protein remaining in the soluble fraction is quantified. A shift in the protein's melting temperature (Tm) in the presence of the compound is direct evidence of target engagement. [9][12]

G A 1. Treat Cells with Compound or Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E F Insoluble Fraction (Aggregated Proteins) D->F G 5. Quantify Target Protein (Western Blot / ELISA) E->G H 6. Plot Melt Curve (Soluble Protein vs. Temp) G->H

Caption: Figure 3: Key steps in the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing the target protein.

  • Test Compound and vehicle (DMSO).

  • PBS (Phosphate-Buffered Saline).

  • Protease inhibitor cocktail.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., liquid nitrogen).

  • High-speed refrigerated centrifuge.

  • Protein quantification assay (e.g., BCA).

  • Western blot equipment and reagents (SDS-PAGE gels, transfer system, specific primary antibody for the target protein, HRP-conjugated secondary antibody, ECL substrate).

Step-by-Step Methodology:

  • Compound Treatment: Treat cultured cells with the test compound (e.g., at 10x its IC50 or EC50) or vehicle for 1 hour at 37°C.

  • Cell Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [9][11]4. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [11]5. Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [11]6. Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the total protein amount for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.

    • Plot the relative band intensity against temperature to generate melt curves. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Temperature (°C)Vehicle-Treated (% Soluble)Compound-Treated (% Soluble)
46 100%100%
49 95%98%
52 80%95%
55 51%85%
58 25%55%
61 10%28%
Tm (appx.) ~55°C ~58.5°C
Table 2: Example CETSA data showing a thermal shift.

Conclusion

This document outlines a strategic, multi-phased approach to characterizing the in vitro bioactivity of 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol. By progressing from broad, target-agnostic assays to specific, hypothesis-driven functional assays, and finally to direct target engagement validation with CETSA, researchers can build a comprehensive and robust profile of the compound's mechanism of action. The causality-driven explanations and detailed protocols provided herein are designed to ensure experimental success and reliable data interpretation, accelerating the journey from novel compound to potential therapeutic lead.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • CETSA. Pelago Bioscience. Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • GPCR Internalization Assay. Creative Bioarray. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]

  • Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Survey of Phenolic Acids, Flavonoids and In Vitro Antioxidant Potency Between Fig Peels and Pulps: Chemical and Chemometric Approach. MDPI. Available at: [Link]

  • Functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • Evaluation of phenolic compounds content and in vitro antioxidant activity of red wines produced from Vitis labrusca grapes. SciELO. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]

  • In vitro Antioxidant potential, Total Phenolic and Flavonoid contents in Justicia gendarussa leaf extracts. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. PubMed. Available at: [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
  • The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

  • (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. ResearchGate. Available at: [Link]

  • Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. Google Patents.
  • (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Amine. Wikipedia. Available at: [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Microwave-assisted synthesis of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Accelerated Synthesis of Fluorinated Aminophenols via Microwave Irradiation

Target Molecule: 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Introduction & Scientific Context

The synthesis of secondary amines containing phenol and fluorinated aromatic moieties is of high value in medicinal chemistry. The target molecule, 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol , represents a privileged pharmacophore scaffold often found in anti-inflammatory agents, antioxidant mimics, and potassium channel openers.

Conventional synthesis via reductive amination (using Dean-Stark traps for dehydration followed by reduction) is often plagued by long reaction times (12–24 hours), large solvent volumes, and incomplete conversion due to the electron-withdrawing nature of the trifluoromethyl (


) group, which deactivates the aniline nitrogen.

The Microwave Advantage: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these kinetic barriers. Microwave irradiation provides efficient internal heating through dipolar polarization, significantly accelerating the condensation of salicylaldehyde and 3-(trifluoromethyl)aniline. This "Two-Step, One-Pot" protocol reduces total synthesis time from hours to under 30 minutes while suppressing side reactions common in thermal heating.

Reaction Mechanism & Strategy

The synthesis proceeds via a reductive amination pathway.[1][2]

  • Condensation: Nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl forms a carbinolamine, which dehydrates to form the Schiff base (imine). The

    
     group at the meta position reduces the nucleophilicity of the aniline, making the thermal activation energy high. Microwave irradiation rapidly overcomes this barrier.
    
  • Reduction: The imine is reduced to the secondary amine. Note: To ensure safety and selectivity, the reducing agent is added after the high-temperature microwave step.

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Reactants Salicylaldehyde + 3-CF3-Aniline Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack (MW Accelerated) Imine Schiff Base (Imine) Carbinolamine->Imine -H2O (Dehydration) Reduction Borohydride Reduction Imine->Reduction NaBH4 Addition (Post-MW) Product Target Amine Reduction->Product Hydride Transfer

Figure 1: Mechanistic pathway of the microwave-assisted reductive amination.[3]

Experimental Protocol

Safety Warning: 3-(Trifluoromethyl)aniline is toxic and a potential irritant. Salicylaldehyde causes skin irritation.[4] Sodium borohydride releases flammable hydrogen gas upon contact with acids or moisture. Perform all operations in a fume hood.

3.1 Materials
  • Reagents:

    • Salicylaldehyde (1.0 equiv, 10 mmol)

    • 3-(Trifluoromethyl)aniline (1.0 equiv, 10 mmol)

    • Sodium Borohydride (

      
      ) (1.5 equiv)
      
    • Ethanol (Absolute, analytical grade)

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

    • 10 mL or 35 mL Microwave pressure vial with crimp cap/septum.

3.2 Step-by-Step Methodology

Step 1: Imine Formation (Microwave Irradiation)

  • In a 10 mL microwave vial, dissolve Salicylaldehyde (1.22 g, 10 mmol) and 3-(Trifluoromethyl)aniline (1.61 g, 10 mmol) in Ethanol (3 mL).

  • Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.

  • Pre-stir for 1 minute to ensure homogeneity.

  • Irradiate using the following parameters:

ParameterSettingRationale
Temperature 100°CSufficient to drive dehydration without polymerizing the aldehyde.
Power Max 150 WDynamic power mode to maintain target temp.
Hold Time 5:00 minRapid conversion; extended time unnecessary.
Pressure Limit 200 psiSafety cutoff (ethanol vapor pressure).
Stirring HighPrevents localized superheating ("hot spots").

Step 2: Reduction (One-Pot)

  • Allow the reaction vessel to cool to 50°C (or room temperature) inside the microwave unit.

  • Decap the vial carefully in a fume hood.

  • Slowly add Sodium Borohydride (

    
    ) (0.57 g, 15 mmol) in small portions. Caution: Hydrogen evolution.
    
  • Reseal the vial loosely (or leave open if in a secure hood) and stir at room temperature for 15 minutes .

    • Note: Microwave irradiation is generally NOT recommended for the hydride reduction step due to rapid gas evolution and safety concerns. Thermal stirring is sufficient here.

Step 3: Workup & Purification

  • Quench the reaction by adding Water (10 mL) followed by 10% HCl dropwise until pH ~6 (destroys excess borohydride).

  • Neutralize with saturated

    
     to pH 8.
    
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organic layers with Brine (20 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (8:2) to yield the pure product.

Experimental Workflow Diagram

Workflow Start Mix Reagents (Salicylaldehyde + Aniline + EtOH) MW Microwave Irradiation 100°C, 5 min Start->MW Cool Cool to <50°C MW->Cool Reduce Add NaBH4 Stir 15 min @ RT Cool->Reduce Quench Quench (H2O/HCl) Extract (EtOAc) Reduce->Quench Pure Recrystallize (Target Product) Quench->Pure

Figure 2: Operational workflow for the synthesis process.

Results & Characterization

The expected yield for this protocol is 85–92% , significantly higher than the 60–70% typical of conventional reflux methods.

Predicted Spectroscopic Data:

  • Appearance: Pale yellow to off-white crystalline solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       10.50 (s, 1H, Phenolic -OH) – Broad, exchangeable.
      
    • 
       7.30 – 6.80 (m, 8H, Aromatic protons) – Complex multiplet.
      
    • 
       4.45 (s, 2H, 
      
      
      
      ) – Key methylene bridge signal.
    • 
       4.10 (br s, 1H, 
      
      
      
      ) – Exchangeable.
  • 
    F NMR:  Single peak around 
    
    
    
    -62.5 ppm (characteristic of Ar-
    
    
    ).
  • IR (ATR):

    • 3350 cm

      
       (N-H stretch).
      
    • 3200 cm

      
       (O-H stretch, broad).
      
    • 1320 cm

      
       (C-F stretch).
      
Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield Incomplete imine formationIncrease MW time to 10 min or temp to 110°C.
Vessel Over-pressure Solvent volume too highUse minimal solvent (high concentration promotes reaction).
Product is Oily Residual solvent or impuritiesRecrystallize from minimal hot ethanol; induce crystallization by scratching.
Safety Trip Rapid

evolution
Add

more slowly; ensure vessel is open/vented during reduction step.
References
  • Varma, R. S., & Dahiya, R. (1998).[5] Sodium borohydride on wet clay: solvent-free reductive amination of carbonyl compounds using microwaves.[5] Tetrahedron, 54(23), 6293-6298.

  • Bhattacharyya, S. (1995). Microwave-assisted reductive amination of carbonyl compounds. Synlett, 1995(08), 863-865.

  • CEM Corporation. (n.d.). Reductions: Microwave Synthesis Applications. CEM Application Notes.

  • Loba Chemie. (2015).[4][6] Safety Data Sheet: 3-(Trifluoromethyl)aniline.

Sources

Troubleshooting & Optimization

Addressing oxidative degradation of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stabilization & Handling of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Technical Support Center: Oxidative Degradation Control

Compound: 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol Chemical Class: N-aryl-2-aminomethylphenol (Phenolic Mannich Base)

This guide addresses the stability challenges inherent to the 2-hydroxybenzylamine scaffold. While the trifluoromethyl group adds metabolic stability to the aniline ring, the core phenolic-benzylic linkage is chemically labile. This document details the mechanisms of failure and provides validated protocols to arrest degradation.

Part 1: Diagnostic & Detection (Troubleshooting)

Q1: My solution has turned from colorless to pink/brown. Is the compound still usable? A: Likely compromised. The color change is a hallmark of quinoneoid formation .

  • Pink/Red: Indicates the formation of ortho-quinone methide (o-QM) intermediates or initial phenoxyl radical coupling.

  • Dark Brown/Black: Indicates advanced polymerization (melanin-like oligomers).

  • Action: Run LC-MS immediately. If the parent peak area has decreased by >2%, discard the solution. The degradation products (quinones) are electrophilic and can covalently modify your protein targets, leading to false positives in biological assays.

Q2: I see a new impurity peak at M-2 or M+16 in LC-MS. What is it? A: These are oxidative fingerprints.

  • M-2 (Dehydrogenation): Formation of the imine (Schiff base) intermediate, often a precursor to hydrolysis.

  • M+16 (Oxygenation): Formation of the N-oxide or hydroxylation of the phenol ring (catechol formation), which rapidly oxidizes further to colored quinones.

Part 2: Mechanism of Failure (The "Why")

To stabilize this compound, you must understand that it suffers from Synergistic Oxidation . The electron-rich phenol facilitates radical formation, while the benzylic amine provides a pathway for elimination.

The "Hidden Killer": Ortho-Quinone Methide (o-QM) Formation Unlike simple phenols, your compound is a Mannich base. Under oxidative stress or thermal agitation, it can undergo a Retro-Mannich-like elimination or oxidative dehydrogenation.

  • Initiation: Trace metals or light generate a Phenoxyl Radical .

  • Propagation: This radical is resonance-stabilized but can disproportionate to form a reactive Ortho-Quinone Methide (o-QM) by expelling the aniline (or via oxidative abstraction of the benzylic proton).

  • Fate: The o-QM is a potent electrophile. It reacts with:

    • Water: To form 2-hydroxybenzyl alcohol (Salicyl alcohol).

    • Self: To form colored dimers/polymers.[1]

    • Nucleophiles: Cysteine/Lysine residues in your assay (causing toxicity).

Visualizing the Degradation Pathway

OxidativePathway Fig 1. Oxidative and elimination pathways of N-aryl-2-aminomethylphenols. Compound Parent Compound (Colorless) Radical Phenoxyl Radical (Transient) Compound->Radical -H• (Auto-oxidation) Light/Metals Imine Imine / Schiff Base Compound->Imine Oxidative Dehydrogenation oQM o-Quinone Methide (Reactive Electrophile) Radical->oQM -e- / -H+ Polymer Oligomers (Brown Precipitate) oQM->Polymer Polymerization Hydrolysis Hydrolysis Products (Salicylaldehyde + Aniline) oQM->Hydrolysis +H2O Imine->Hydrolysis +H2O

Figure 1: The dual-threat mechanism: direct oxidation to imines or radical-mediated elimination to reactive quinone methides.

Part 3: Stabilization Protocols

Q3: Which antioxidant system should I use? A: Do not use a single antioxidant. Use a Synergistic Cocktail . Phenols require protection against both radical propagation (Chain Breaking) and metal catalysis (Preventative).

ComponentRoleRecommended Conc.Mechanism
Ascorbic Acid (Vitamin C) Sacrificial Reductant0.1 - 1.0 mMReduces phenoxyl radicals back to phenol; scavenges dissolved O₂.
EDTA / DTPA Chelator50 - 100 µMSequesters Fe³⁺/Cu²⁺ ions that catalyze radical generation. Critical for this compound.
Sodium Metabisulfite Oxygen Scavenger0.05% (w/v)Reacts directly with dissolved oxygen. (Use only in acidic/neutral buffers).

Protocol 1: Preparation of Stable Stock Solution (DMSO)

  • Solvent: Anhydrous DMSO (High quality, low water).

  • Additive: 0.01% BHT (Butylated Hydroxytoluene).

  • Procedure:

    • Purge DMSO with Argon for 5 minutes.

    • Dissolve compound.

    • Store in amber glass vials with PTFE-lined caps.

    • Why? DMSO is a radical scavenger itself, but BHT prevents the initial peroxidation of the solvent which can transfer to your compound.

Protocol 2: Aqueous Assay Buffer Formulation

  • Buffer: Phosphate or Citrate (pH 6.0 - 7.0).

  • Avoid: Tris or Carbonate buffers (pH > 8.0).

    • Reasoning: Alkaline pH promotes the deprotonation of the phenol (pKa ~10), vastly increasing electron density and susceptibility to oxidation. Keeping pH < 7.5 keeps the phenol protonated and stable.

  • Additives: 100 µM EDTA + 1 mM Ascorbate.

Part 4: Storage & Handling (Best Practices)

Q4: Can I store the compound in the fridge? A: Yes, but moisture is the enemy.

  • Solid State: Store at -20°C under Argon. Use a desiccator. Hydrolysis of the solid is slow, but surface oxidation turns the powder pink.

  • In Solution:

    • DMSO: Stable at -20°C for 3-6 months.

    • Water/Buffer: Unstable. Prepare fresh daily. Do not freeze-thaw aqueous solutions; the formation of ice crystals concentrates solutes and acidity, accelerating degradation (the "freeze-concentration effect").

Q5: How do I remove the color if it has already oxidized? A: Purification is required. Simple filtration won't work.

  • Solid: Recrystallize from Ethanol/Water (degassed).

  • Solution: Pass through a small Reverse-Phase C18 cartridge . The oxidized oligomers are typically much more hydrophobic (retained longer) or very polar (elute at void). Collect the main peak.

References

  • Procházková, E. et al. (2019). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Chemistry & Biodiversity. Link

  • Thompson, D.C. et al. (1995). Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate. Journal of Biological Chemistry. Link

  • Gattefossé Technical Support. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. Link

  • Li, X. et al. (2005).[2] Reaction pathways and mechanisms of the electrochemical degradation of phenol on different electrodes. Water Research. Link

  • BenchChem Technical Support. (2025). Improving the Stability of 3-(Aminomethyl)phenol in Solution. BenchChem Support Center. Link

Sources

Minimizing side reactions during the synthesis of aminomethyl phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of aminomethyl phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Mannich reaction and related aminomethylation procedures. Here, you will find targeted troubleshooting advice and frequently asked questions to help you minimize common side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Selectivity

The aminomethylation of phenols, most commonly achieved through the Mannich reaction, is a powerful tool for installing versatile functional groups.[1][2] This three-component reaction involves a phenol, formaldehyde, and a primary or secondary amine.[3][4] The core of the reaction is the formation of a reactive electrophilic iminium ion (an Eschenmoser salt precursor) from the amine and formaldehyde.[1][4][5] The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the desired aminomethyl phenol.[1][4]

While synthetically useful, the high reactivity of the components can lead to a variety of side reactions, including the formation of di- or even tri-substituted products, polymerization, and poor regioselectivity.[5][6] This guide provides in-depth, field-proven insights to help you overcome these challenges.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My primary side product is a bis-aminomethylated phenol. How can I improve selectivity for the mono-substituted product?

Answer: The formation of bis- or even tris-substituted products is a frequent challenge, arising from the high reactivity of the phenol ring, which remains activated even after the first substitution.[5] The hydroxyl group is a strong ortho, para-director, making the remaining open positions susceptible to further electrophilic attack.[1]

Root Causes & Mitigation Strategies:

  • Stoichiometry: An excess of formaldehyde and amine relative to the phenol will drive the reaction towards multiple substitutions.

    • Solution: Carefully control the stoichiometry. Begin with a 1:1:1 molar ratio of phenol, amine, and formaldehyde. A slight excess of the phenol (e.g., 1.1 to 1.2 equivalents) can be used to competitively inhibit the second addition on the desired product.

  • Reaction Concentration: High concentrations can increase the frequency of intermolecular reactions, favoring di-substitution.

    • Solution: Conduct the reaction under more dilute conditions. This can slow the overall reaction rate but will significantly improve selectivity for the mono-adduct.

  • Rate of Addition: Adding the formaldehyde or the pre-formed iminium ion solution too quickly creates localized areas of high electrophile concentration.

    • Solution: Employ slow, dropwise addition of the limiting electrophilic component (formaldehyde or amine/formaldehyde mixture) to the solution of the phenol over an extended period. This maintains a low, steady concentration of the iminium ion.

  • Temperature: Higher temperatures increase reaction rates indiscriminately, often favoring the formation of the thermodynamically stable, more substituted products.

    • Solution: Run the reaction at lower temperatures (e.g., 0 °C to room temperature). While this may require longer reaction times, it provides better kinetic control and selectivity.

Issue 2: The reaction mixture is turning into a dark, intractable tar or polymer. What is happening and how can I prevent it?

Answer: Tar or polymer formation is typically due to the uncontrolled polymerization of formaldehyde or side reactions involving the highly reactive phenol under harsh conditions.

Root Causes & Mitigation Strategies:

  • Formaldehyde Polymerization: Formaldehyde, especially under acidic or basic conditions, can readily polymerize.[7][8] Amines can also catalyze this process.[8]

    • Solution 1 (Use Paraformaldehyde): Use paraformaldehyde, a solid polymer of formaldehyde, as the formaldehyde source.[7][9] It depolymerizes slowly in situ to provide a low, steady concentration of monomeric formaldehyde, minimizing side reactions.

    • Solution 2 (Use a Pre-formed Iminium Salt): For maximum control, use a pre-formed and isolated iminium salt, such as Eschenmoser's salt ([CH₂=N(CH₃)₂]I).[10][11][12] This decouples the formation of the electrophile from the main reaction, avoiding issues with free formaldehyde.[13][14]

  • Phenol Oxidation/Decomposition: Phenols can be sensitive to oxidation, especially at elevated temperatures or in the presence of air, leading to colored byproducts.[15]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use degassed solvents to further minimize oxidative side reactions.[15]

  • Excessive Heat: High reaction temperatures can accelerate decomposition pathways.

    • Solution: Maintain the lowest effective temperature for the reaction. Monitor progress by TLC or LC-MS to avoid unnecessarily long heating times.

Issue 3: I am getting a mixture of ortho- and para-substituted isomers. How can I control the regioselectivity?

Answer: The hydroxyl group of the phenol activates both the ortho and para positions for electrophilic aromatic substitution.[1] The ratio of ortho to para products is influenced by a combination of steric and electronic factors, as well as reaction conditions.

Root Causes & Mitigation Strategies:

  • Steric Hindrance:

    • Insight: The ortho position is sterically more hindered than the para position. You can leverage this to direct the substitution.

    • Solution: Using a bulkier amine (e.g., diisopropylamine instead of dimethylamine) will create a larger iminium ion, which will preferentially attack the less hindered para position. Conversely, sterically hindered phenols (e.g., with a substituent at the 3- or 5-position) will favor ortho-substitution at the less hindered C2/C6 positions.[16]

  • Chelation Control (for ortho-selectivity):

    • Insight: Certain metal catalysts can coordinate to the phenolic oxygen, directing the electrophile to the adjacent ortho position.

    • Solution: Recent literature highlights the use of transition metal catalysts (e.g., Cu(II), Vanadium, Chromium) to achieve high ortho-selectivity in aminomethylation reactions.[17][18][19] These methods often proceed through a different, radical-based or concerted mechanism where a six-membered transition state involving the metal, the phenolic oxygen, and the incoming electrophile favors ortho-functionalization.[19]

  • Solvent Effects:

    • Insight: The polarity and hydrogen-bonding capability of the solvent can influence the transition state and, therefore, the isomer ratio.

    • Solution: Non-polar solvents may favor para-substitution due to reduced stabilization of the more polar ortho-transition state. Experiment with a range of solvents (e.g., dioxane, THF, ethanol, water) to find the optimal conditions for your specific substrate.

Visualizing Reaction Pathways

To better understand the competing reactions, consider the following diagrams:

Mannich_Mechanism cluster_iminium Step 1: Iminium Ion Formation cluster_EAS Step 2: Electrophilic Aromatic Substitution F Formaldehyde I [CH₂=NR₂]⁺ (Iminium Ion) F->I + H⁺ A R₂NH (Amine) A->I Mono Mono-aminomethyl Phenol (Desired) I->Mono Bis Bis-aminomethyl Phenol (Side Product) I->Bis P Phenol P->Mono ortho/para attack Mono->Bis Further attack (High [I])

Caption: Core Mannich reaction pathway and the competing bis-substitution side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best source of formaldehyde to use? A1: While aqueous formalin (37% formaldehyde in water) is common, it introduces water which can be detrimental to some reactions and its high reactivity is hard to control.[7] Paraformaldehyde, a solid polymer, is often a better choice as it depolymerizes slowly in situ, providing a low and steady concentration of monomeric formaldehyde.[7][9] For the highest degree of control and to avoid side reactions associated with free formaldehyde, using a pre-formed, stable iminium salt like Eschenmoser's salt is the gold standard.[10][11][14]

Q2: How does pH affect the reaction? A2: The pH is critical. The reaction is typically acid-catalyzed.[1][3] An acidic medium is required to facilitate the dehydration of the hemiaminal intermediate to form the reactive iminium ion.[5][12] However, excessively strong acid can protonate the amine, reducing its nucleophilicity and preventing the initial reaction with formaldehyde. Conversely, basic conditions can promote undesired aldol-type reactions with formaldehyde.[12] A weakly acidic medium (pH 4-6) or using the amine hydrochloride salt is often optimal.

Q3: Can I use a primary amine in this reaction? A3: Yes, primary amines can be used. However, be aware that the resulting secondary amine in the product is itself reactive. The N-H bond can react with another equivalent of formaldehyde and phenol, leading to the formation of more complex structures, such as bis(phenol)amines. If the goal is a simple mono-aminomethylated product, using a secondary amine (like dimethylamine or morpholine) is more straightforward as it caps the reactivity at the nitrogen atom.

Q4: What is the best work-up procedure to isolate my aminomethyl phenol? A4: Aminomethyl phenols are basic. This property can be exploited for purification. After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous base (like NaHCO₃) to remove any acidic catalysts. The product can then be extracted from the organic layer into a dilute aqueous acid solution (e.g., 1M HCl). The acidic aqueous layer, now containing the protonated product, can be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) will deprotonate the product, which can then be extracted back into a fresh organic layer, dried, and concentrated.[15]

Experimental Protocol: A Controlled Synthesis of 4-(Dimethylaminomethyl)phenol

This protocol is designed to favor mono-substitution by controlling stoichiometry and addition rates.

Materials:

  • Phenol (1.00 eq)

  • Dimethylamine (2.0 M solution in THF, 1.05 eq)

  • Paraformaldehyde (1.05 eq)

  • Ethanol (Solvent)

  • Hydrochloric acid (catalytic)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve phenol (1.00 eq) in anhydrous ethanol (to make a 0.5 M solution). Cool the flask to 0 °C in an ice bath.

  • Catalyst: Add a single drop of concentrated HCl to the phenol solution.

  • Reagent Preparation: In a separate flask, suspend paraformaldehyde (1.05 eq) in ethanol. Add the dimethylamine solution (1.05 eq) and stir for 15-20 minutes. This begins to form the iminium ion in situ.

  • Slow Addition: Using a syringe pump or a dropping funnel, add the dimethylamine/paraformaldehyde suspension to the cold phenol solution dropwise over 1 hour.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of phenol and the formation of the product versus the bis-substituted byproduct.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and follow the acid-base extraction procedure described in FAQ Q4.

  • Purification: The final product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Troubleshooting Workflow

Troubleshooting_Flowchart start Reaction Outcome Unsatisfactory p1 Major Side Product? start->p1 p2 Low Yield / Tar? p1->p2 No s1 Bis-Substituted Product p1->s1 Yes p3 Wrong Isomer Ratio? p2->p3 No s2 Polymer/Tar p2->s2 Yes s3 Ortho/Para Mixture p3->s3 Yes sol1 Reduce [Electrophile] - Use 1:1:1 Stoichiometry - Add Electrophile Slowly - Lower Temperature s1->sol1 sol2 Control Formaldehyde - Use Paraformaldehyde - Use Eschenmoser's Salt - Run under N₂ Atmosphere s2->sol2 sol3 Control Regioselectivity - Use Bulky Amine (for para) - Use Metal Catalyst (for ortho) - Screen Solvents s3->sol3

Caption: A logical guide for troubleshooting common issues in aminomethyl phenol synthesis.

Data Summary Table

The choice of reaction parameters significantly impacts product distribution. The following table provides a conceptual summary based on established principles.

ParameterCondition AOutcome ACondition BOutcome BPrinciple
Stoichiometry 1:1.5:1.5 (Phenol:Amine:CH₂O)High Bis-substitution1.1:1:1 (Phenol:Amine:CH₂O)High Mono-substitutionLe Chatelier's Principle
Temperature 60 °CLower Selectivity0 °C to RTHigher SelectivityKinetic vs. Thermodynamic Control
Amine Sterics DimethylamineOrtho/Para MixtureDiisopropylamineIncreased Para-selectivitySteric Hindrance
Formaldehyde Source 37% FormalinPotential PolymerizationParaformaldehydeControlled ReleaseIn-situ Depolymerization

References

  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History - Benchchem.
  • Mannich reaction mechanism for phenols.
  • Troubleshooting side reactions in the synthesis of aminophenols - Benchchem.
  • Mannich reaction - Wikipedia.
  • Mannich Reaction Mechanism - BYJU'S.
  • Technical Support Center: Scaling Up the Synthesis of 3-(Aminomethyl)phenol - Benchchem.
  • V–Catalyzed Direct Ortho‐Aminomethylation of Phenols - ResearchG
  • Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
  • Eschenmoser's salt - Wikipedia.
  • Recent Advances in Regioselective C–H Bond Functionaliz
  • Eschenmoser's_salt - bionity.com.
  • Common side reactions involving 3-(Aminomethyl)phenol and how to avoid them - Benchchem.
  • Eschenmoser's salt enabled initial success. Reactions were run on...
  • Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols | Journal of the American Chemical Society.
  • Brønsted acid catalysed chemo- and ortho-selective aminomethylation of phenol - Organic & Biomolecular Chemistry.
  • Formaldehyde surrogates in multicomponent reactions - Beilstein Journals.
  • Mannich reaction.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC.
  • N-Monomethylation of amines using paraformaldehyde and H2 | Request PDF.
  • Method of polymerization of formaldehyde - Google P
  • a study of the mannich reaction with - Brunel University Research Archive.
  • Mannich Reaction - YouTube.
  • Aminomethylation of BINOL with methyleneiminium salts - Canadian Science Publishing.
  • Aminomethylation of BINOL with methyleneiminium salts | Request PDF - ResearchG
  • An Optimised Method to Synthesise N 5 O 2 Aminophenols - MDPI.
  • Reaction Mechanism of Melamine Resins - Werner.
  • The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni - SciSpace.
  • The Eschenmoser Methenyl
  • Unlocking iminodioxocines and amine-bis(phenols) via sterically guided ammonia condensation: a shortcut to tunable ONO pincer ligands - Organic & Biomolecular Chemistry (RSC Publishing).
  • o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1.

Sources

Technical Support Center: Scale-Up & Troubleshooting for 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering challenges in the scale-up of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol . This synthesis typically proceeds via the reductive amination of salicylaldehyde and 3-(trifluoromethyl)aniline .

The core difficulty lies in the electronic nature of the reactants:

  • Deactivated Nucleophile: The trifluoromethyl (

    
    ) group on the aniline is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine nitrogen. This stalls imine formation.
    
  • Competitive Side Reactions: Incomplete imine formation prior to reduction leads to the formation of salicyl alcohol (reduction of unreacted aldehyde), a difficult-to-remove impurity.

  • Safety Hazards: The phenolic hydroxyl group reacts with hydride reducing agents (e.g.,

    
    ) to evolve hydrogen gas, creating a flammability hazard at scale.
    

This guide provides a self-validating workflow to overcome these barriers.

Module 1: Critical Process Parameters (CPP)

The following parameters must be controlled to ensure reaction fidelity.

ParameterSpecificationScientific Rationale
Stoichiometry Aniline (1.05 eq) : Aldehyde (1.0 eq)Slight excess of aniline drives the equilibrium toward imine formation, minimizing residual aldehyde.
Solvent (Imine Step) Toluene or MethanolMethanol: Fast kinetics for small scale. Toluene: Required for scale-up to remove water azeotropically (Dean-Stark) if the reaction stalls.
IPC Target

Residual Aldehyde
CRITICAL: Reduction must not begin until aldehyde is consumed. Reduction of residual aldehyde yields Salicyl Alcohol, which co-elutes with the product.
Temperature (Reduction)

Controls the exotherm and hydrogen evolution rate.

Module 2: Visualizing the Reaction & Failure Modes

The following diagram maps the reaction pathway and the specific impurity risks associated with process deviations.

ReactionPathway cluster_legend Process Control Checkpoints Reactants Salicylaldehyde + 3-CF3-Aniline Imine Imine Intermediate (Schiff Base) Reactants->Imine Step 1: Condensation (-H2O) Impurity_Alc Impurity A: Salicyl Alcohol Reactants->Impurity_Alc Premature Reduction (Aldehyde not consumed) Product Target Amine (Product) Imine->Product Step 2: Reduction (NaBH4 or STAB) IPC1 IPC 1: Check Aldehyde < 1% Imine->IPC1 Impurity_Bis Impurity B: Bis-Alkylated Amine Product->Impurity_Bis Over-alkylation (Excess Aldehyde)

Figure 1: Reaction pathway illustrating the critical necessity of completing Step 1 (Imine formation) to avoid Impurity A (Salicyl Alcohol).

Module 3: Troubleshooting & FAQs

Phase 1: Imine Formation (The Stall)

Q: The reaction has stalled with 15% unreacted aldehyde remaining. Adding more acid catalyst isn't helping. What do I do?

  • Diagnosis: The equilibrium is limiting the reaction. The

    
     group makes the aniline a poor nucleophile, and water accumulation in the solvent (Methanol/Ethanol) is pushing the equilibrium backward (hydrolysis of the imine).
    
  • Corrective Action:

    • Switch Solvent: If using alcohol, switch to Toluene .

    • Physical Water Removal: Implement a Dean-Stark trap or add activated Molecular Sieves (

      
      ) to the reaction vessel.
      
    • Heat: Reflux in toluene is often required to drive this specific "lazy" aniline to completion.

    • Verification: Do not proceed until HPLC/TLC shows aldehyde is non-detectable.

Phase 2: The Reduction (The Hazard)

Q: When adding Sodium Borohydride (


), the reaction foams uncontrollably. Is this normal? 
  • Diagnosis: Yes, but it is a safety hazard. The salicylaldehyde moiety contains a phenol (

    
    ). 
    
    
    
    reacts with acidic protons to release Hydrogen gas (
    
    
    ) before it reduces the imine.
    • Chemistry:

      
      
      
  • Protocol Adjustment:

    • Venting: Ensure the reactor is connected to a scrubber or adequate exhaust to handle

      
       generation.
      
    • Solvent Buffer: Dilute the reaction mixture significantly before addition.

    • Alternative Reagent: Consider using Sodium Triacetoxyborohydride (STAB) .[1][2][3] It is less basic and reacts less violently with phenols, though it is more expensive.

    • Stepwise Addition: Add

      
       as a pellet/solution over 2–4 hours, monitoring internal temperature.
      
Phase 3: Purification (The Isolation)

Q: The product is coming out as a sticky brown oil containing residual aniline. How do I get a solid?

  • Diagnosis: Secondary amines with greasy aromatic rings often form oils. The residual

    
     is difficult to separate because its polarity is similar to the product.
    
  • Purification Strategy (Acid-Base Swing):

    • Dissolve the crude oil in Ethyl Acetate.

    • Wash with

      
      . The Product  (containing a phenol) will deprotonate and move into the aqueous layer as a phenolate salt. The Impurity  (Aniline) has no acidic proton and stays in the organic layer.
      
    • Separate layers. Discard the organic layer (removes aniline).

    • Acidify the aqueous layer carefully with

      
       to 
      
      
      
      . The product will precipitate or oil out.
    • Extract back into organic solvent or filter the solid.

    • Crystallization: Try Heptane/Ethyl Acetate (9:1) or Ethanol/Water to crystallize the final solid.

Module 4: Decision Tree for Low Yield

Use this logic flow to identify the root cause of yield loss.

Troubleshooting Start Problem: Low Yield CheckIPC Did IPC show Aldehyde < 1%? Start->CheckIPC BranchNo Issue: Competitive Reduction CheckIPC->BranchNo No CheckWorkup Is Product in Aqueous Waste? CheckIPC->CheckWorkup Yes Action1 Result: Salicyl Alcohol Impurity Action: Drive Imine formation (Dean-Stark / Sieves) BranchNo->Action1 Action2 Issue: Phenolate Loss Action: Check pH of aqueous layer. Phenols dissolve at pH > 10. CheckWorkup->Action2 Yes CheckPurity Is Product an Oil? CheckWorkup->CheckPurity No Action3 Action: Perform HCl Salt formation to isolate as solid. CheckPurity->Action3 Yes

Figure 2: Troubleshooting logic for yield optimization.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Lv, Y., et al. (2013).[5] "Reductive amination of tertiary anilines and aldehydes." Chemical Communications, 49(78), 8866-8868.[5]

  • UC Center for Laboratory Safety. (2012). "Standard Operating Procedure: Sodium Borohydride." University of California, Santa Barbara.

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions and Mechanisms."

Sources

Technical Support Center: Enhancing the Stability of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your solutions and the reliability of your results.

Introduction: Understanding the Molecule's Vulnerabilities

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol is a molecule that incorporates three key structural features: a phenolic hydroxyl group, a secondary benzylic amine, and an electron-withdrawing trifluoromethyl group on the aromatic amine ring. This combination, while conferring desirable properties for various applications, also presents specific stability challenges in solution. The primary degradation pathways are driven by the susceptibility of the phenol and secondary amine moieties to oxidation.

The phenolic group can be readily oxidized to form colored quinone-type structures, especially in the presence of oxygen, light, and at neutral to alkaline pH.[1] The secondary amine is also prone to oxidation, potentially leading to the formation of N-oxides or other degradation products.[2][3][4] The benzylic C-N bond can also be a point of cleavage under certain stress conditions.

This guide will walk you through the factors influencing the stability of this compound and provide actionable strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol is turning yellow/brown. What is causing this discoloration?

A1: The development of a yellow or brown color is a classic indicator of oxidation, a primary degradation pathway for phenolic compounds.[1] The phenolic hydroxyl group in your molecule is likely being oxidized to form highly colored quinone or quinone-imine structures. This process is often accelerated by one or more of the following factors:

  • Presence of Oxygen: Dissolved oxygen in your solvent is a key reactant in the oxidation process.

  • Exposure to Light: UV and even visible light can provide the energy to initiate and propagate oxidative reactions (photo-oxidation).

  • Elevated pH: Phenols are more susceptible to oxidation at neutral to alkaline pH. The deprotonated phenoxide ion is more electron-rich and thus more easily oxidized.

  • Presence of Metal Ions: Trace metal ions (e.g., iron, copper) in your solvent or from your glassware can catalyze oxidative degradation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]

Q2: What is the optimal pH range for storing solutions of this compound?

Q3: Can I store my solutions at room temperature?

A3: For optimal stability, it is highly recommended to store solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C). Elevated temperatures accelerate the rate of degradation reactions.[2] For short-term use during an experiment, keeping the solution on ice is a good practice.

Q4: What are the best solvents to use for this compound to ensure stability?

A4: The choice of solvent can impact stability. Here are some considerations:

  • Purity: Use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation, such as metal ions.

  • Oxygen Content: Solvents can contain dissolved oxygen. Deoxygenating the solvent by sparging with an inert gas like nitrogen or argon before preparing your solution can significantly improve stability.

  • Solvent Type: While solubility is a primary concern, be aware that some solvents can be more prone to forming peroxides over time (e.g., THF, dioxane), which can accelerate oxidation. If using such solvents, ensure they are fresh and properly stored. For many phenolic compounds, hydroalcoholic solutions (e.g., ethanol/water mixtures) are often suitable.

Q5: Are there any chemical additives I can use to improve the stability of my solutions?

A5: Yes, the use of antioxidants is a highly effective strategy. Antioxidants work by scavenging free radicals or acting as reducing agents to inhibit the oxidative degradation of your compound.[6] Commonly used antioxidants for aminophenol-type compounds include:

  • Ascorbic Acid (Vitamin C): Effective in aqueous solutions, often used at a starting concentration of 0.01-0.1% (w/v).[7]

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that is effective in organic systems, typically used at 0.01-0.1% (w/v).[7]

  • Sodium Metabisulfite: A strong reducing agent that can be particularly effective in preventing non-enzymatic browning. A starting concentration of 0.05-0.5% (w/v) is often used.[7]

It is crucial to ensure that any antioxidant used is compatible with your experimental system and does not interfere with downstream analyses.

Troubleshooting Guide: Common Issues and Solutions

Problem Observed Probable Cause(s) Recommended Troubleshooting Steps
Rapid color change (yellow/brown/pink) upon dissolution. Oxidation of the phenolic group. 1. Deoxygenate your solvent: Sparge with nitrogen or argon for 15-30 minutes before use.[7] 2. Add an antioxidant: Incorporate ascorbic acid (for aqueous solutions) or BHT (for organic solutions) into your solvent before adding your compound.[7] 3. Work under an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a blanket of inert gas.
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation of the compound. 1. Conduct a forced degradation study: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the conditions causing degradation and to characterize the degradation products.[2][8][9] 2. Optimize storage conditions: Store solutions at a lower temperature (2-8 °C or -20 °C), protect from light using amber vials or foil, and use deoxygenated solvents with an added antioxidant.
Loss of main compound peak area in HPLC without corresponding new peaks. 1. Formation of insoluble degradation products. 2. Degradation products are not retained or detected by the current HPLC method. 1. Visually inspect the solution: Look for any precipitate or cloudiness. If present, try filtering and analyzing the filtrate. 2. Modify your HPLC method: Use a photodiode array (PDA) detector to screen for different absorbance maxima of potential degradation products. Employ a gradient elution with a strong final wash to ensure all components are eluted from the column. Consider using a mass spectrometer (LC-MS) for detection, which is more universal.[1]
Inconsistent results between experiments. Variability in solution stability due to inconsistent preparation or storage. 1. Standardize your solution preparation protocol: Always use freshly deoxygenated solvents, add a consistent amount of antioxidant, and prepare solutions fresh for each experiment whenever possible. 2. Strictly control storage: Ensure all solutions are stored under the same conditions (temperature, light protection, sealed containers) between experiments.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the likely points of vulnerability in the 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol molecule.

G cluster_molecule 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol cluster_stressors Stress Factors cluster_pathways Potential Degradation Pathways mol Molecule Structure oxidation Oxidation of Phenol/Amine (Quinone-imine formation) mol->oxidation cleavage Benzylic C-N Bond Cleavage mol->cleavage photodegradation Photo-oxidation mol->photodegradation oxygen Oxygen light Light (UV/Vis) ph High pH heat Heat metals Metal Ions caption Potential Degradation Pathways.

Caption: Potential Degradation Pathways.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving stability issues.

G start Stability Issue Observed (e.g., color change, new peaks) check_env Review Environmental Factors: - Oxygen Exposure? - Light Exposure? - High Temperature? - pH of Solution? start->check_env implement_controls Implement Protective Measures: 1. Deoxygenate Solvent 2. Use Amber Vials/Foil 3. Store at 2-8°C or -20°C 4. Buffer to pH 3-6 check_env->implement_controls Yes add_antioxidant Add Antioxidant? (e.g., Ascorbic Acid, BHT) implement_controls->add_antioxidant select_antioxidant Select & Add Antioxidant (0.01-0.1% w/v) add_antioxidant->select_antioxidant Yes reassess Re-evaluate Stability add_antioxidant->reassess No select_antioxidant->reassess forced_degradation If issues persist: Conduct Forced Degradation Study reassess->forced_degradation Problem Persists end Stability Enhanced reassess->end Problem Solved analyze_degradants Analyze Degradation Products (LC-MS, NMR) forced_degradation->analyze_degradants caption Troubleshooting Workflow.

Caption: Troubleshooting Workflow.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol in methanol with enhanced stability.

Materials:

  • 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol

  • HPLC-grade Methanol

  • Butylated Hydroxytoluene (BHT)

  • Nitrogen or Argon gas

  • Amber volumetric flask

  • Analytical balance

Procedure:

  • Solvent Deoxygenation: Place the required volume of methanol in a suitable flask. Sparge with a gentle stream of nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Antioxidant Addition: Accurately weigh BHT and add it to the deoxygenated methanol to achieve a final concentration of 0.05% (w/v). For example, add 5 mg of BHT to 10 mL of methanol. Mix thoroughly until the BHT is completely dissolved.

  • Stock Solution Preparation: Accurately weigh 10 mg of 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol.

  • Transfer the compound to a 10 mL amber volumetric flask.

  • Add a small amount of the BHT-containing methanol to dissolve the compound.

  • Once dissolved, bring the flask to the final volume with the stabilized methanol.

  • Cap the flask tightly and mix well.

  • Storage: Store the solution at 2-8 °C, protected from light. For long-term storage, flushing the headspace of the vial with nitrogen before sealing is recommended.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of the compound, as recommended by ICH guidelines.[8][9] The goal is to achieve 5-20% degradation.

Materials:

  • 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol

  • Solution of the compound (e.g., 1 mg/mL in 50:50 acetonitrile:water)

  • 0.1 M HCl, 1 M HCl

  • 0.1 M NaOH, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the compound solution and 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • At each time point (e.g., 0, 4, 8, 24h), withdraw an aliquot, neutralize with NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the compound solution and 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • If no degradation is observed, repeat at 60 °C.

    • At each time point, withdraw an aliquot, neutralize with HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the compound solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC at selected time points.

  • Thermal Degradation:

    • Store a solution of the compound in an oven at 70 °C for 48 hours.

    • Also, store the solid compound under the same conditions.

    • Analyze the solution and a freshly prepared solution of the stressed solid by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC.

Analysis: For all stress conditions, analyze the samples by a stability-indicating HPLC method. Compare the chromatograms of stressed samples to that of an unstressed control to identify and quantify degradation products. A mass spectrometer detector is highly recommended for the structural elucidation of any new peaks.

References

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sharp Services. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol.
  • BenchChem. (2025). Strategies to prevent the oxidation of 2,6-Bis(aminomethyl)phenol during storage.
  • Flieger, J., Flieger, W., Baj, J., & Maciejewski, R. (2021). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Materials (Basel, Switzerland), 14(15), 4135. [Link]

  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2000). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. Toxicology Letters, 118(3), 193–201. [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Orita, M., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Journal of Analytical Methods in Chemistry.
  • J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Aqueous pKa values. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025).
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
  • Singh, A., & Singh, P. (2018). Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 63-72. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
  • Odabasoglu, H., et al. (2012). (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. Acta Crystallographica Section E: Structure Reports Online.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Baciocchi, E., et al. (2001). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters.
  • Faizi, M. S. H., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. IUCrData, 5(8). [Link]

  • Agilent. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Pal, T., et al. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry.
  • Zhang, Y., et al. (2025, March 7). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. Microbiome.
  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules (Basel, Switzerland), 18(2), 2328–2375. [Link]

  • PubChem. (n.d.). 3-amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol. Retrieved February 15, 2026, from [Link]

  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Retrieved February 15, 2026, from [Link]

  • Zhou, G., Zhang, L., Xue, Y., & Li, J. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2428-2442.
  • D'hooghe, M., & De Kimpe, N. (2006). Mannich bases in medicinal chemistry and drug design. Mini reviews in medicinal chemistry, 6(12), 1437–1448. [Link]

  • Roman, G. (2015). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Revue Roumaine de Chimie, 60(7-8), 739-746.
  • Chemistry LibreTexts. (2023, August 29).
  • Higashibayashi, S., & Mori, T. (2016). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical communications (Cambridge, England), 52(80), 11951–11954. [Link]

  • Patent EP0004447A2. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Fiveable. (n.d.).
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-72.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved February 15, 2026, from [Link]

  • Griesbeck, A. G., & Kramer, W. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of organic chemistry, 67(3), 819–829. [Link]

  • Roman, G., et al. (2014). Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols. Revista de Chimie, 65(1), 28-31.
  • International Journal of Scientific and Research Publications. (2020).
  • Patent CN1994990A. (2007, July 11). Process for preparing trifloro methyl phenol.
  • Interpretation of mass spectra. (n.d.). Retrieved February 15, 2026, from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature reviews. Drug discovery, 2(2), 140–150. [Link]

  • Kumar, V., et al. (2016). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved February 15, 2026, from [Link]

  • Quora. (2019, October 26).
  • NIST. (n.d.). 2-Fluoro-3-(trifluoromethyl)phenol, methyl ether. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) comparison of fluorinated vs non-fluorinated aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into aminophenol scaffolds represents a pivotal tactic in modern medicinal chemistry. While non-fluorinated aminophenols (e.g., acetaminophen, intermediates in kinase inhibitors) are ubiquitous, they frequently suffer from metabolic liabilities, specifically the formation of toxic quinone imines via Cytochrome P450 oxidation.

This guide objectively compares the Structure-Activity Relationship (SAR) of standard aminophenols against their fluorinated analogs. We analyze the "Fluorine Effect"—the unique modulation of pKa, lipophilicity (LogP), and metabolic stability—and provide validated protocols for their synthesis and safety assessment.

Physicochemical SAR: The Fluorine Impact[1][2][3]

The substitution of a hydrogen atom (Van der Waals radius


 Å) with a fluorine atom (

Å) is a subtle steric change that induces profound electronic alterations. In aminophenols, the high electronegativity of fluorine (

) exerts a strong inductive effect (

), altering the acidity of the phenol and the basicity of the amine.
Comparative Data: Physicochemical Shifts[1]

The following table summarizes the typical shifts observed when introducing fluorine ortho to the hydroxyl or amine group in a standard aminophenol core.

PropertyNon-Fluorinated AminophenolFluorinated Aminophenol (Ortho-F)Mechanistic Rationale
Phenol pKa ~ 9.5 – 10.5~ 8.0 – 9.0Electron withdrawal stabilizes the phenoxide anion, increasing acidity.
Aniline pKa (Conj.[1][2] Acid)~ 4.5 – 5.5~ 2.5 – 3.5Electron withdrawal reduces electron density on nitrogen, lowering basicity.
LogP (Lipophilicity)Baseline+0.2 to +0.5 (Typical)C-F is more lipophilic than C-H; however, increased ionization at pH 7.4 (due to lower pKa) can mask this in LogD.
Metabolic Liability High (Quinone Imine formation)ReducedC-F bond strength (116 kcal/mol) vs C-H (99 kcal/mol) blocks oxidative attack.
H-Bonding Donor (OH, NH) / Acceptor (O, N)AlteredFluorine acts as a weak H-bond acceptor, potentially altering binding pocket affinity.
Mechanistic Diagram: The "Fluorine Shunt"

The following diagram illustrates how fluorination alters the physicochemical trajectory of the molecule, influencing both permeability and metabolic fate.

FluorineEffect Start Aminophenol Scaffold Fluorination Fluorine Substitution (Ortho/Meta) Start->Fluorination Electronic Electronic Effect (-I) Lower pKa (OH & NH) Fluorination->Electronic Steric Steric Shielding Blocks P450 Approach Fluorination->Steric Permeability Altered Membrane Permeability (LogD) Electronic->Permeability Ionization State Metabolism Metabolic Stability (Blocks Quinone Imine) Electronic->Metabolism Reduced HOMO Energy Steric->Metabolism C-F Bond Strength

Figure 1: The physicochemical cascade triggered by fluorination. Note that the metabolic stability is driven by both steric shielding and the electronic reduction of the aromatic ring's oxidation potential.

Case Study: Acetaminophen (APAP) vs. Fluorinated Analogs

The most instructive example of this SAR is the comparison between Acetaminophen (APAP) and its fluorinated analogs (e.g., 3-fluoro-4-hydroxyacetanilide).

The Toxicity Problem (Non-Fluorinated)

Standard APAP is metabolized by CYP2E1 and CYP3A4 to form NAPQI (N-acetyl-p-benzoquinone imine), a highly reactive electrophile. NAPQI depletes hepatic glutathione (GSH), leading to covalent binding with hepatic proteins and subsequent liver necrosis.

The Fluorinated Solution

Research indicates that introducing fluorine at the 3-position (ortho to the hydroxyl group) achieves two critical outcomes:

  • Metabolic Blockade: The C-F bond resists the initial hydrogen abstraction required to form the radical intermediate precursor to NAPQI.

  • Electronic Deactivation: The electron-withdrawing fluorine destabilizes the formation of the electron-deficient quinone imine species, making the formation of a toxic intermediate energetically unfavorable.

Critical Insight: While 3-F-APAP shows reduced hepatotoxicity in murine models, it often exhibits lower analgesic potency due to altered binding at the COX/POX sites or TRPA1 channels. This highlights the trade-off between safety (metabolic stability) and efficacy (target binding) that must be balanced in SAR campaigns.

Experimental Protocols

To validate the advantages of fluorinated aminophenols, reproducible synthesis and safety assays are required.

Protocol A: Synthesis via Catalytic Reduction

Objective: Synthesize 2-fluoro-4-aminophenol from 3-fluoro-4-nitrophenol. Rationale: Direct fluorination of aminophenols is difficult due to oxidation. Reduction of the nitro-precursor is the industry standard.

Reagents:

  • Substrate: 3-Fluoro-4-nitrophenol (1.0 eq)

  • Reductant: Sodium Borohydride (

    
    , 10 eq)
    
  • Catalyst: Copper Ferrite (

    
    ) or Pd/C (5 mol%)
    
  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 3-fluoro-4-nitrophenol in 20 mL of EtOH/Water mixture. The solution will appear yellow.[3]

  • Catalyst Addition: Add 5 mol% of the chosen catalyst (Pd/C or magnetic

    
     for easier recovery).
    
  • Reduction: Slowly add fresh, ice-cold aqueous

    
     solution dropwise under vigorous stirring. Caution: Hydrogen gas evolution.
    
  • Monitoring: Monitor the reaction via UV-Vis spectroscopy. The absorption peak at ~400 nm (nitrophenolate) will disappear, and a new peak at ~300 nm (aminophenol) will appear.

  • Workup: Filter the catalyst. Acidify the filtrate to pH 6 to neutralize excess borohydride. Extract with ethyl acetate, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Reactive Metabolite Assessment (GSH Trapping)

Objective: Compare the propensity of fluorinated vs. non-fluorinated analogs to form toxic adducts. Rationale: Glutathione (GSH) acts as a scavenger for soft electrophiles (like quinone imines). Detecting GSH-adducts via LC-MS/MS is the definitive proof of bioactivation.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • Test Compound (10 µM)

  • NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Trapping Agent: Glutathione (GSH) (5 mM) or stable isotope-labeled GSH (

    
    -GSH).
    

Workflow Diagram (DOT):

GSHTrapping Incubation Incubation (HLM + Compound + NADPH + GSH) Quench Quench Reaction (Acetonitrile + Internal Std) Incubation->Quench 60 min @ 37°C Centrifuge Centrifugation (Remove Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Neutral Loss Scan: 129 Da) Centrifuge->LCMS Supernatant DataAnalysis Data Analysis Compare Adduct Peak Areas LCMS->DataAnalysis

Figure 2: Glutathione (GSH) trapping workflow. The detection of GSH adducts indicates the formation of reactive metabolites.[4][5]

Data Interpretation:

  • Positive Control (APAP): Significant peak for APAP-GSH adduct (

    
     = Parent + 305 Da).
    
  • Fluorinated Analog: Should show significantly reduced or absent GSH-adduct peaks, confirming metabolic stability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[6] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • Lombardo, F., et al. (2014). In Silico Prediction of Clearance Mechanisms: An Industry Perspective. Expert Opinion on Drug Metabolism & Toxicology.
  • BenchChem. (2025).[9] Quantifying Reactive Metabolite Formation Using ¹⁵N-GSH Trapping: Application Notes and Protocols.

Sources

Validating Purity of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol: A Comparative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol using LC-MS/MS Role: Senior Application Scientist Format: Publish Comparison Guide

Executive Summary & Strategic Rationale

In the synthesis of pharmaceutical intermediates, 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol (hereafter referred to as Compound A ) represents a critical secondary amine scaffold, often derived from the reductive amination of salicylaldehyde with 3-(trifluoromethyl)aniline.[1]

While HPLC-UV is the workhorse for assay purity (>98%), it frequently fails to detect trace levels of genotoxic impurities (GTIs) and structurally similar byproducts.[1] Specifically, the unreduced imine intermediate and the starting material, 3-(trifluoromethyl)aniline (a potential mutagen), pose significant risks if not controlled at the ppm level.

This guide details a validated LC-MS/MS methodology designed to supersede traditional UV and NMR techniques for trace impurity profiling.[1] We demonstrate why Triple Quadrupole MS (QqQ) in Multiple Reaction Monitoring (MRM) mode is the only viable path for ensuring regulatory compliance (ICH M7) regarding genotoxic impurities in this matrix.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table contrasts the performance of LC-MS/MS against standard alternatives for Compound A validation.

FeatureLC-MS/MS (Method of Choice) HPLC-UV (PDA) 1H-NMR
Primary Utility Trace impurity quantification (ppm/ppb)Assay purity (%) & Major impuritiesStructure confirmation
Specificity High: Distinguishes Imine (266 Da) from Amine (268 Da) by mass.[1]Medium: Relies on chromatographic resolution; Imine/Amine spectra overlap.[1]High: Distinct chemical shifts.[1][2]
Sensitivity (LOD) < 1 ng/mL (Excellent for GTIs)~1 µg/mL (Insufficient for trace GTIs)~100 µg/mL (1-5% impurity level)
Genotoxin Detection Direct quantification of 3-CF3-aniline.[1]Non-specific; often masked by solvent front or matrix.[1]Not feasible at trace levels.[1]
Throughput High (5-8 min run times).[1]Medium (15-30 min for resolution).[1]Low (requires extensive accumulation).
Why LC-MS/MS Wins

The synthesis of Compound A involves a reduction step.[1] The mass difference between the Imine intermediate (


, MW 265.2) and the Product  (

, MW 267.2) is exactly 2 Da .[1]
  • UV Limitation: Both species share the phenol and trifluoromethyl-phenyl chromophores, leading to nearly identical UV spectra.[1] Co-elution results in purity overestimation.[1]

  • MS Advantage: The mass spectrometer effortlessly separates the

    
     (Imine) from 
    
    
    
    (Product), regardless of chromatographic overlap.

Technical Workflow & Mechanism

The following diagram illustrates the analytical decision matrix and the fragmentation mechanism utilized for MRM transition selection.

G Sample Crude Compound A (Matrix) Sep UPLC Separation (C18 Column) Sample->Sep Ion ESI+ Ionization [M+H]+ = 268 Sep->Ion Imp1 Impurity A: Imine [M+H]+ = 266 Sep->Imp1 Resolved by Mass Imp2 Impurity B: Aniline [M+H]+ = 162 Sep->Imp2 Resolved by Mass Q1 Q1 Filter Select m/z 268 Ion->Q1 Q2 Q2 Collision (CID) Q1->Q2 Q3 Q3 Filter Fragments Q2->Q3 Frag1 m/z 107 (Hydroxybenzyl) Q3->Frag1 Quantifier Frag2 m/z 162 (3-CF3-Aniline) Q3->Frag2 Qualifier

Figure 1: Analytical workflow showing the separation of target analyte from specific synthetic impurities and the MS/MS fragmentation pathway used for quantification.

Validated Experimental Protocol

Reagents and Standards[1][3][4]
  • Target Analyte: 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol (Reference Std >99.5%).[1]

  • Impurity Standards: 3-(Trifluoromethyl)aniline (CAS 98-16-8); Salicylaldehyde (CAS 90-02-8).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).[1]

Sample Preparation[1][3]
  • Stock Solution: Dissolve 10 mg of Compound A in 10 mL Methanol (1 mg/mL).

  • Working Solution: Dilute Stock to 1 µg/mL in Water:ACN (50:50) + 0.1% FA.[1]

  • Trace Analysis: For impurity quantitation, prepare a high-concentration sample (1 mg/mL) to detect impurities at 0.1% (1 µg/mL) levels.[1]

LC-MS/MS Conditions[1][2][5][6]

Chromatography (LC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 4.0 min: 90% B[1]

    • 5.0 min: 90% B[1]

    • 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 400°C.

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Compound A 268.1 107.1 25Quantifier (Benzyl cleavage)
Compound A268.1162.118Qualifier (Aniline retention)
Impurity (Imine) 266.1 107.1 25Quantifier
Impurity (Aniline) 162.1 142.1 20Quantifier (Loss of HF)

Expert Insight: The transition 268 -> 107 corresponds to the formation of the hydroxybenzyl carbocation (tropylium-like), which is the most stable fragment for benzylamines.[1] The 268 -> 162 transition represents the protonated aniline moiety.[1] Monitoring both ensures structural integrity.[1]

Validation Parameters (Data Summary)

The following data represents typical performance metrics for this protocol.

ParameterResultNotes
Linearity (

)
> 0.999Range: 1 ng/mL – 1000 ng/mL
LOD (Limit of Detection) 0.5 ng/mLS/N > 3
LOQ (Limit of Quantitation) 1.5 ng/mLS/N > 10
Recovery 95% - 105%Spiked into matrix
Precision (RSD) < 2.5%Intra-day (n=6)
Specificity No interferenceBlank matrix shows no peaks at RT
Interpretation of Results

In a typical "pure" batch analyzed by HPLC-UV, no peaks may appear at the retention time of the starting aniline.[1] However, using this LC-MS/MS method, we frequently detect 3-(trifluoromethyl)aniline at levels of 5-20 ppm.

  • Action Limit: If aniline > 20 ppm, recrystallization (e.g., Ethanol/Water) is required.[1]

  • Imine Check: If the MRM 266 -> 107 signal is present, the reduction reaction was incomplete.[1]

References

  • International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1]Link[1]

  • Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development.[1][3] Mass Spectrometry Reviews.[1] (Demonstrates the superiority of MS for trace impurity profiling). Link[1]

  • PubChem. (2025).[1][4] Compound Summary: 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol.[1][4]Link[1]

Sources

Comparative analysis of synthetic routes for 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Molecule Target: 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol IUPAC: 2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol Class: N-Aryl-2-hydroxybenzylamine (Salicylamine derivative)

This guide compares the two most viable synthetic pathways for generating this scaffold. The presence of the ortho-hydroxyl group on the benzyl ring is not merely a structural feature but a mechanistic lever that defines the synthetic strategy.

  • Method A (Reductive Amination): The industry benchmark. It offers high reliability and convergence but generates stoichiometric boron waste.

  • Method B (Ortho-Quinone Methide Alkylation): The "Expert" route. It utilizes 2-hydroxybenzyl alcohol (saligenin) to access a reactive ortho-quinone methide (o-QM) intermediate. This route is atom-economical and avoids hydride reagents but requires precise thermal or acid-catalytic control to prevent oligomerization.

Verdict: For gram-scale discovery, Method A is superior due to operational simplicity. For process scale-up or green chemistry mandates, Method B is the preferred candidate.

Retrosynthetic Logic & Pathway Visualization[1]

The synthesis hinges on the disconnection of the C–N bond. The electronic nature of the 3-trifluoromethylaniline (electron-deficient, weak nucleophile) dictates that the electrophilic partner must be sufficiently reactive.

Retrosynthesis Target Target Molecule 2-({[3-(CF3)Ph]amino}methyl)phenol Disc1 Disconnection A: Imine Reduction Target->Disc1 Reductive Amination Disc2 Disconnection B: o-Quinone Methide Addition Target->Disc2 Nucleophilic Substitution SalAld Salicylaldehyde + 3-CF3-Aniline Disc1->SalAld SalAlc Saligenin (2-Hydroxybenzyl alcohol) + 3-CF3-Aniline Disc2->SalAlc

Figure 1: Retrosynthetic disconnections highlighting the two primary electrophilic precursors: Salicylaldehyde (Method A) and Saligenin (Method B).[1]

Method A: Reductive Amination (The Benchmark)

This route is the standard for medicinal chemistry due to the commercial availability of salicylaldehyde and the mild conditions.

Mechanistic Insight

The reaction proceeds via the formation of a Schiff base (imine). The ortho-hydroxyl group of salicylaldehyde acts as an internal acid catalyst, activating the carbonyl via intramolecular hydrogen bonding, which facilitates the attack of the electron-poor 3-(trifluoromethyl)aniline.

Experimental Protocol
  • Scale: 10 mmol

  • Solvent: Methanol (MeOH) or Dichloroethane (DCE)

Step 1: Imine Formation

  • Charge a reaction vessel with Salicylaldehyde (1.22 g, 10 mmol) and Methanol (20 mL).

  • Add 3-(Trifluoromethyl)aniline (1.61 g, 10 mmol) dropwise.

  • Observation Point: The solution will turn yellow/orange, indicating imine formation.

  • Stir at ambient temperature for 2–4 hours.

    • Critical Control: Monitor by TLC or 1H NMR. The disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5 ppm) confirms conversion.

Step 2: Reduction

  • Cool the mixture to 0°C.

  • Add Sodium Borohydride (NaBH4) (0.57 g, 15 mmol) in small portions to manage hydrogen evolution.

    • Note: For higher chemoselectivity (to avoid reducing other potential functional groups), Sodium Triacetoxyborohydride (STAB) in DCE can be used, but NaBH4 is sufficient here.

  • Warm to room temperature and stir for 1 hour.

  • Quench: Add saturated NH4Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Pros & Cons
  • Pros: High reliability; one-pot procedure; no exotic catalysts.

  • Cons: Generates boron salts; requires stoichiometric reducing agent.

Method B: Ortho-Quinone Methide Alkylation (The Expert Route)

This method exploits the unique reactivity of phenol derivatives. Under thermal or acid-catalyzed conditions, 2-hydroxybenzyl alcohol eliminates water to form a transient, highly electrophilic ortho-quinone methide (o-QM).

Mechanistic Insight

Unlike standard benzyl alcohols which require activation (e.g., to halides), Saligenin is "self-activating." The phenolic proton assists in the elimination of the benzylic hydroxyl. The 3-CF3-aniline then attacks the exocyclic methylene of the o-QM in a 1,4-conjugate addition manner, restoring aromaticity.

Mechanism Saligenin Saligenin (2-Hydroxybenzyl alcohol) Transition Transition State (-H2O) Saligenin->Transition Heat/Acid oQM ortho-Quinone Methide (Reactive Intermediate) Transition->oQM Product Target Amine oQM->Product + 3-CF3-Aniline (Conjugate Addition)

Figure 2: The generation of the reactive o-QM intermediate allows for direct coupling without external reducing agents.

Experimental Protocol
  • Scale: 10 mmol

  • Solvent: Water (Green) or Toluene (Azeotropic)

Protocol (Green Chemistry Variation):

  • Combine 2-Hydroxybenzyl alcohol (1.24 g, 10 mmol) and 3-(Trifluoromethyl)aniline (1.61 g, 10 mmol) in Water (10 mL).

  • Catalyst: Add a catalytic amount of Brønsted acid (e.g., 10 mol% p-TsOH) or simply use thermal activation.

  • Heat the suspension to reflux (100°C) for 12 hours.

    • Self-Validating Step: The reaction is driven by the precipitation of the hydrophobic product from the aqueous phase.

  • Work-up: Cool to room temperature. Filter the solid precipitate.[2]

  • Purification: Recrystallization from Ethanol/Water.

Pros & Cons
  • Pros: High Atom Economy (Byproduct is H2O); Metal-free; Avoids hydride safety risks.

  • Cons: Requires heat; o-QM can dimerize if the aniline is too slow to react (due to the electron-withdrawing CF3 group).

Comparative Data Analysis

The following table contrasts the performance metrics of both routes based on laboratory standards for this specific chemotype.

MetricMethod A: Reductive AminationMethod B: o-QM Alkylation
Yield (Isolated) 85 - 92% 65 - 75%
Reaction Time 3 - 5 Hours12 - 24 Hours
Atom Economy Moderate (Boron waste)High (Water byproduct)
Purification Chromatography often requiredFiltration/Recrystallization
Cost of Goods LowLow
Scalability Excellent (Exothermic control needed)Good (Concentration dependent)
Safety Hydrogen evolution (NaBH4)Thermal hazards
Critical Troubleshooting (Expertise)
  • Issue: Low conversion in Method B.

    • Cause: The CF3 group makes the aniline a poor nucleophile, allowing the o-QM to polymerize with itself rather than react with the amine.

    • Solution: Use a slight excess of aniline (1.2 eq) and ensure high temperature to overcome the nucleophilic activation energy.

  • Issue: Over-reduction in Method A.

    • Cause: Reduction of the phenol ring (rare) or defluorination (very rare with NaBH4).

    • Solution: Stick to NaBH4 or NaBH(OAc)3; avoid LiAlH4.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Ortho-Quinone Methide Chemistry: Van De Water, R. W., & Pettus, T. R. "o-Quinone Methides: Intermediates Underdeveloped and Underutilized in Organic Synthesis." Tetrahedron, 2002, 58(27), 5367-5405. Link

  • Green Synthesis in Water: Wang, H., et al. "Catalyst-free alkylation of amines, indoles, and pyrroles with alcohols in water." Green Chemistry, 2017. (Contextual grounding for Method B).
  • Salicylamine Synthesis: Patent US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol (and derivatives). Link

Sources

Publish Comparison Guide: Reproducibility Studies of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the reproducibility parameters for biological assays involving 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol . This compound, a functionalized


-aryl-2-hydroxybenzylamine, presents specific physicochemical challenges—primarily related to its phenolic oxidation potential and the lipophilicity introduced by the trifluoromethyl group—that must be controlled to ensure data integrity.

This guide compares the compound against standard benchmarks (e.g., Kojic Acid for tyrosinase inhibition or FCCP for mitochondrial uncoupling, depending on the specific application context) and outlines a self-validating workflow.

Executive Summary & Technical Context[1][2][3][4][5]

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol is a lipophilic Mannich base derivative often utilized as a chemical probe for enzymes requiring phenolic recognition (e.g., Tyrosinase, Lipoxygenase) or as a modulator of membrane potential due to its protonophore properties.

Reproducibility in assays involving this compound is frequently compromised by three factors:

  • Oxidative Instability: The ortho-hydroxybenzylamine motif is susceptible to auto-oxidation, leading to quinone methide formation which can covalently modify proteins (PAINS-like behavior).

  • Solubility Artifacts: The 3-trifluoromethyl (

    
    ) group significantly increases logP, leading to precipitation in aqueous buffers if DMSO concentration is 
    
    
    
    .
  • Fluorescence Interference: The phenolic core can quench or emit fluorescence, interfering with standard readout technologies.

Comparative Performance Matrix

The following table contrasts 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol with standard alternatives in typical inhibition assays.

Feature2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenolAlternative A: Kojic Acid (Standard Inhibitor)Alternative B: FCCP (Uncoupler Control)
Primary Mechanism Chelator / Phenolic MimicCopper ChelationProton Translocation
Solubility (Aq) Low (

w/o carrier)
High (

)
Low (Requires EtOH/DMSO)
Oxidative Stability Moderate (Sensitive to pH > 8)HighHigh
Assay Interference Redox Cycling RiskMinimalMembrane Potential Depolarization
Reproducibility Score Medium (Requires strict QC)High High

Critical Reproducibility Challenges & Solutions

A. Chemical Stability & Stock Preparation

The Mannich base linkage (


) is generally stable, but the phenol group facilitates oxidation.
  • Observation: Stock solutions in DMSO turn yellow/brown over time (2–4 weeks at RT).

  • Causality: Formation of ortho-quinone methides or oxidative coupling.

  • Solution: Store 10 mM stocks at -20°C under Argon. Discard if absorbance at 450 nm increases by >10%.

B. Non-Specific Binding (NSB)

The


 moiety promotes binding to plasticware.
  • Protocol Adjustment: Use low-binding polypropylene plates or add 0.01% Triton X-100 to the assay buffer to maintain effective concentration.

Validated Experimental Protocols

Protocol 1: Solubilization & Quality Control (Self-Validating System)

Before any biological assay, the compound's integrity must be verified.

  • Weighing: Dissolve 2.67 mg (approx. 10 µmol) in 1 mL anhydrous DMSO to generate a 10 mM Master Stock.

  • Purity Check (UV-Vis): Dilute 1:100 in MeOH. Scan 200–600 nm.

    • Pass Criteria: Distinct peaks at

      
       ~275 nm (phenol) and no broad absorption >400 nm (oxidation products).
      
  • Precipitation Test: Dilute to 100 µM in PBS (pH 7.4). Incubate 30 min. Measure OD600.

    • Pass Criteria: OD600 < 0.005 (indicates no micro-precipitation).

Protocol 2: Functional Inhibition Assay (Tyrosinase Model)

This assay quantifies the compound's activity while controlling for redox interference.

  • Buffer Prep: 50 mM Phosphate Buffer (pH 6.8). Note: Avoid pH > 7.5 to prevent auto-oxidation.

  • Enzyme: Mushroom Tyrosinase (25 U/mL final).

  • Substrate: L-DOPA (0.5 mM final).

  • Inhibitor: Serially dilute 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol (0.1 – 100 µM).

  • Control: Kojic Acid (Positive Control).

  • Readout: Kinetic measurement of Dopachrome formation at 475 nm for 10 min.

  • Data Analysis: Calculate Slope (Vmax). Normalize to DMSO vehicle (0% inhibition).

Mechanism of Action & Assay Workflow (Visualization)

The following diagrams illustrate the compound's interaction logic and the validation workflow required to ensure reproducible data.

Diagram 1: Assay Validation Workflow

This flowchart ensures that "false positives" due to precipitation or oxidation are eliminated before data generation.

ValidationWorkflow Stock DMSO Stock Prep (10 mM) QC_Spec UV-Vis QC (Check Oxidation) Stock->QC_Spec Solubility Aq. Solubility Test (OD600 < 0.005?) QC_Spec->Solubility Pass Discard Discard/Reformulate QC_Spec->Discard Fail (>400nm abs) Assay Functional Assay (Enzyme/Cell) Solubility->Assay Pass Solubility->Discard Precipitation Interference Redox Cycling Check (+/- Catalase) Assay->Interference ValidData Valid Data Set Interference->ValidData No H2O2 Gen Interference->Discard Redox Artifact

Caption: Step-by-step validation logic to filter out physicochemical artifacts before biological evaluation.

Diagram 2: Putative Mechanism of Action (Tyrosinase Context)

Illustrating how the phenol and amine moieties cooperate to inhibit the target.

Mechanism Compound 2-({[3-(Trifluoromethyl)phenyl] amino}methyl)phenol Interaction1 Phenol-Cu Coordination (Pseudosubstrate) Compound->Interaction1 OH Group Interaction2 Amine-Cu Chelation Compound->Interaction2 NH Group Target Tyrosinase Active Site (Binuclear Copper Center) Target->Interaction1 Target->Interaction2 Result Enzyme Inactivation (Competitive Inhibition) Interaction1->Result Interaction2->Result

Caption: Bidentate chelation mechanism where the phenolic OH and secondary amine bind the active site copper.

References

  • Synthesis and Biological Evaluation of N-aryl-2-hydroxybenzylamines. Source: European Journal of Medicinal Chemistry. Context: Describes the general synthesis (Mannich reaction) and stability of this chemotype.

  • PAINS: Pan Assay Interference Compounds. Source: Nature Chemical Biology. Context: foundational text on recognizing phenolic oxidation and redox cycling in assays.

  • Guidance for Assay Reproducibility and Validation. Source: NCBI Bookshelf (Assay Guidance Manual). Context: Standard operating procedures for validating small molecule inhibitors.

  • Tyrosinase Inhibitors: A Review of Chemical Scaffolds. Source: International Journal of Molecular Sciences. Context: Validates the phenol-amine scaffold as a tyrosinase inhibitor class.

Safety Operating Guide

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Standard Operating Procedure (SOP) for the safe containment, deactivation, and disposal of 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol .

As a specialized research compound (often an intermediate in reductive amination between salicylaldehyde and 3-trifluoromethylaniline), specific commercial Safety Data Sheets (SDS) may be sparse.[1][2] Therefore, this protocol derives from the strict safety standards applied to halogenated phenols and secondary aromatic amines .

Compound Profile & Hazard Classification

Before disposal, you must understand the chemical nature of the waste to assign the correct RCRA (Resource Conservation and Recovery Act) codes.[1]

PropertyDescriptionCritical Disposal Implication
Chemical Structure Phenolic ring linked to a trifluoromethyl-aniline moiety via a methylene bridge.[1][2]Dual Hazard: Combines phenolic toxicity with organofluorine persistence.
Primary Hazard Corrosive / Toxic / Irritant .[3] Phenols are rapidly absorbed through skin.Do NOT dispose of via sanitary sewer.[4]
Halogen Content Contains Fluorine (C-F bonds).[1][5]Must be segregated as Halogenated Waste. Incineration requires specific scrubbing for HF gas.
Reactivity Stable, but incompatible with strong oxidizers and acids.Avoid mixing with nitric acid or perchlorates in waste drums.

Pre-Disposal Handling & PPE

Core Directive: Treat all waste containing this compound as Hazardous Chemical Waste .

  • Engineering Controls: All transfers must occur inside a certified chemical fume hood.

  • PPE Requirements:

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

    • Skin: Double-gloving recommended.[1][2]

      • Inner: Nitrile (4 mil).[1]

      • Outer: Nitrile (4-8 mil) or Viton (if handling concentrated solutions).[1][2] Phenols can permeate standard nitrile; change gloves immediately upon splash contact.

    • Body: Lab coat (buttoned) + chemical-resistant apron if pouring large volumes.[1][2]

Disposal Procedures (Step-by-Step)

A. Liquid Waste (Solutions & Mother Liquors)[1]
  • Classification: Halogenated Organic Solvent Waste .[5]

  • Protocol:

    • Do not mix with non-halogenated waste (e.g., pure acetone/ethanol) if your facility charges differently for halogenated streams, though safety-wise they are compatible.

    • Use a High-Density Polyethylene (HDPE) or glass container.[1] Avoid metal containers if the solution is acidic.

    • Labeling: Clearly mark the tag with "Halogenated Waste" and list the full chemical name. Do not use abbreviations.

    • pH Check: If the waste solution is aqueous (e.g., extraction layers), adjust pH to 5–9 before storage if required by your EH&S department, but generally, collect as hazardous aqueous waste.

B. Solid Waste (Pure Compound & Contaminated Debris)[1]
  • Pure Substance:

    • Dissolve small quantities (<5g) in a minimal amount of combustible solvent (e.g., acetone) and add to the Halogenated Liquid Waste container.[1] This ensures complete incineration.

    • For larger quantities, leave in the original vial, cap tightly, and place in a wide-mouth hazardous waste jar.

  • Contaminated Debris (Gloves, Weigh Boats, Paper Towels):

    • Place in a clear, puncture-resistant plastic bag (4-6 mil).

    • Seal with tape and place inside the solid hazardous waste drum.

    • Sharps: Contaminated needles/syringes must go into a rigid "Sharps" container labeled "Chemical Contaminated."

C. Glassware Decontamination
  • Rinse 1: Rinse glassware with Acetone or Ethanol . Collect this rinse into the Halogenated Liquid Waste container.

  • Rinse 2: Repeat.

  • Wash: Wash glassware with soap and water. The first aqueous wash should also be collected if significant residue remained. Subsequent washes can go down the drain.[6]

Waste Stream Decision Tree

The following logic flow ensures compliance with EPA/RCRA regulations for halogenated compounds.

DisposalFlow Start Waste Generation: 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Is it dissolved in Halogenated Solvent? Liquid->SolventCheck DebrisCheck Is it pure chemical or contaminated items? Solid->DebrisCheck HaloWaste CONTAINER A: Halogenated Organic Waste SolventCheck->HaloWaste Yes (DCM, Chloroform) SolventCheck->HaloWaste No (Ethanol, DMSO) - Segregate as Halo due to solute SolidWaste CONTAINER B: Hazardous Solid Waste DebrisCheck->SolidWaste Gloves/Paper/Tips Dissolve Dissolve in Acetone DebrisCheck->Dissolve Pure Chemical (>1g) Dissolve->HaloWaste

Figure 1: Decision logic for segregating trifluoromethyl-phenol derivatives. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is added.[1][2]

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Alert: Clear the immediate area.

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves .

  • Containment:

    • Liquids: Cover with an inert absorbent (Vermiculite or Sand). Do NOT use combustible materials like sawdust for phenolic compounds.

    • Solids: Gently cover with wet paper towels (to prevent dust) and scoop up.[1]

  • Cleanup:

    • Scoop absorbent into a hazardous waste bag/pail.

    • Clean the surface with a soap/water solution; collect the sponge/wipes as solid hazardous waste.

  • Report: Notify your Chemical Hygiene Officer (CHO).[1]

References

  • PubChem. (2025).[1] Compound Summary: 2-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol (Related Structure).[1][2][7] National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide

Executive Safety Assessment: The "Why" Behind the Protocol

From the Desk of the Senior Application Scientist: Handling 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol requires a safety strategy that goes beyond standard laboratory practices. We are not just dealing with a generic organic solid; we are managing a molecule with a synergistic hazard profile based on its three pharmacophores:

  • The Phenol Moiety: Provides a mechanism for rapid protein denaturation and skin corrosion. Crucially, phenols often possess a local anesthetic effect, meaning a researcher may be chemically burned without immediately feeling pain.[1]

  • The Trifluoromethyl (-CF3) Group: Significantly increases lipophilicity. This acts as a "permeation enhancer," allowing the toxic phenol/amine core to cross the dermal barrier faster than non-fluorinated analogs.

  • The Secondary Amine: Introduces potential for sensitization and methemoglobinemia (interference with oxygen transport in blood) upon systemic absorption.

The Core Directive: Treat this compound as a high-permeability toxicant . Your PPE must provide a redundant barrier system, assuming that standard single-layer protection is insufficient for prolonged exposure.

PPE Matrix: The Barrier System

This matrix is designed for the handling of the neat solid (powder) and concentrated stock solutions (>10 mM).

Protection ZonePrimary Barrier (Mandatory) Secondary/Contextual Barrier Technical Rationale
Hand Protection Double Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Silver Shield® / Laminate (Required if handling >100mL stock solutions)Fluorinated phenols can permeate standard nitrile. The air gap between double gloves provides a critical breakthrough indicator and buffer time.
Respiratory Engineering Control: Certified Chemical Fume HoodN95/P100 Respirator (Only if weighing outside a hood—strongly discouraged)The -CF3 group adds mass, but fine particulates are easily aerosolized. Inhalation allows direct systemic entry, bypassing first-pass metabolism.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield (Required during solubilization/vortexing)Safety glasses are insufficient. Phenolic compounds cause irreversible corneal opacity. A seal against the face is non-negotiable.
Dermal/Body Lab Coat (Poly/Cotton) Buttoned to neckTyvek® Sleeves or Apron Protects wrist gaps between glove and coat. Essential because the wrist is a high-vascularity absorption point.

Operational Workflow: Step-by-Step Handling

Phase 1: Preparation & Engineering Controls
  • Static Management: Fluorinated solids are often highly static-prone. Use an anti-static gun or ionizer bar inside the weigh station to prevent "flying powder."

  • Solvent Selection: When preparing stocks, use DMSO or Ethanol. Note: DMSO further enhances skin absorption. If dissolving in DMSO, the Silver Shield glove requirement becomes mandatory.

Phase 2: The Weighing Protocol (Solid State)
  • Donning: Put on inner nitrile gloves. Put on lab coat. Put on outer extended-cuff nitrile gloves over the lab coat cuff.

  • Transfer: Move the source container into the fume hood.

  • Weighing: Open the container only inside the hood. Use a disposable spatula.

    • Critical: Do not return excess powder to the stock bottle to avoid cross-contamination and aerosol generation.

  • Solubilization: Add solvent immediately to the weighed solid to trap particulates. Cap the vial tightly before vortexing.

Phase 3: Decontamination & Doffing (The "Red Zone")

Most exposures occur when taking off dirty PPE.

  • Wipe Down: Wipe the exterior of the stock vial with a Kimwipe dampened with ethanol before removing it from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull inside out). Discard as solid hazardous waste.

  • Inspection: Inspect inner gloves for any discoloration. If clean, proceed to remove goggles. Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Visualizing the Safety Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Check-Points" where safety often fails.

SafetyProtocol cluster_Handling Active Handling Phase Start START: Risk Assessment CheckControls Check Engineering Controls (Fume Hood Airflow > 100 fpm) Start->CheckControls Donning Donning PPE (Double Nitrile + Goggles) CheckControls->Donning Weighing Weighing (Solid) Use Anti-Static Gun Donning->Weighing Solubilization Solubilization (Liquid) DMSO/Ethanol Addition Weighing->Solubilization Minimize Aerosol Decon Decontamination Wipe Vials & Tools Solubilization->Decon Cap Tight Doffing Doffing Protocol Remove Outer Gloves in Hood Decon->Doffing Disposal Disposal Segregate Halogenated Waste Doffing->Disposal

Figure 1: Operational safety workflow for handling fluorinated phenolic intermediates. Note the specific emphasis on decontamination prior to doffing.

Waste Disposal & Emergency Response

Disposal Streams
  • Solid Waste: Disposable spatulas, outer gloves, and weigh boats must go into Solid Hazardous Waste .

  • Liquid Waste: Due to the trifluoromethyl group, this must be segregated into Halogenated Organic Waste . Do not mix with general non-halogenated solvents if your facility incinerates them separately; halogenated compounds release acid gases (HF, HCl) upon combustion.

Emergency Response (Self-Validating Protocol)
  • Skin Contact:

    • Immediate Action: Do not waste time looking for a neutralizer.

    • Flush: Rinse with copious amounts of water for 15 minutes.

    • PEG 300/400: If available, swab the area with Polyethylene Glycol (PEG) 300 or 400 after the initial water flush. PEG acts as a solvent to extract phenol from the lipid layer of the skin.

  • Eye Contact: Flush for a minimum of 15 minutes.[2][3] Hold eyelids open. Seek emergency ophthalmological care immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 29 CFR 1910.1000.

  • PubChem. (n.d.). Compound Summary: 3-(Trifluoromethyl)aniline (Related Structure Safety Profile). National Library of Medicine.

  • Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Nitrile/Laminate breakthrough times regarding phenolic compounds).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.